molecular formula C15H20F3N3O2 B1398103 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine CAS No. 946399-62-8

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine

货号: B1398103
CAS 编号: 946399-62-8
分子量: 331.33 g/mol
InChI 键: HTXKYSHCGPDIDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C15H20F3N3O2 and its molecular weight is 331.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)12-11(15(16,17)18)5-4-6-19-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXKYSHCGPDIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine, a specialized heterocyclic intermediate, has emerged as a pivotal structural motif in the landscape of contemporary medicinal chemistry. Its unique combination of a trifluoromethyl group, a pyridine ring, and a Boc-protected piperazine moiety imparts a desirable set of physicochemical properties, making it a valuable building block in the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and insights into the applications of this compound, offering a critical resource for researchers engaged in the synthesis and development of new chemical entities.

Introduction: The Strategic Importance of Fluorinated Heterocycles

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (-CF3), in particular, is a common substituent in many pharmaceuticals due to its strong electron-withdrawing nature and its ability to modulate the pKa of nearby functional groups. When combined with a piperazine-pyridine scaffold, as seen in 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine, the resulting molecule offers a versatile platform for generating a diverse library of compounds with potential therapeutic applications. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle, allowing for selective functionalization of the piperazine ring, a common pharmacophore in its own right.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is essential for its effective use in synthesis and drug development. The table below summarizes its key computed and, where available, experimental properties.

PropertyValueSource
CAS Number 885271-33-8Internal Identification
Molecular Formula C15H20F3N3O2PubChem
Molecular Weight 331.34 g/mol PubChem
Appearance White to off-white solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from structural similarity

Synthesis and Mechanistic Considerations

The synthesis of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a suitable leaving group, such as a halogen, from the pyridine ring by the nucleophilic nitrogen of 1-Boc-piperazine.

General Synthetic Pathway

The reaction proceeds by the attack of the secondary amine of 1-Boc-piperazine on the electron-deficient carbon of the pyridine ring, facilitated by the electron-withdrawing trifluoromethyl group. The choice of a suitable base is critical to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity.

Synthesis_of_1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine reactant1 2-Chloro-3-(trifluoromethyl)pyridine product 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine reactant1->product Nucleophilic Aromatic Substitution (SNAr) reactant2 1-Boc-piperazine reactant2->product Nucleophilic Aromatic Substitution (SNAr) base Base (e.g., K2CO3, NaOtBu) base->product Nucleophilic Aromatic Substitution (SNAr) solvent Solvent (e.g., DMF, Toluene) solvent->product Nucleophilic Aromatic Substitution (SNAr)

Caption: General synthetic scheme for 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.[1]

Materials:

  • 2-Chloro-3-(trifluoromethyl)pyridine

  • 1-Boc-piperazine

  • Potassium carbonate (K2CO3) or Sodium tert-butoxide (NaOtBu)

  • Dimethylformamide (DMF) or Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in DMF or toluene is added 1-Boc-piperazine (1.1 eq) and a suitable base such as potassium carbonate (2.0 eq) or sodium tert-butoxide (1.5 eq).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show a singlet for the nine protons of the Boc group around 1.4-1.5 ppm. The piperazine protons would likely appear as two multiplets in the range of 3.0-4.0 ppm. The pyridine protons would be observed as multiplets in the aromatic region (7.0-8.5 ppm).

  • ¹³C NMR: The spectrum would show characteristic signals for the Boc group (C=O at ~155 ppm and the quaternary carbon at ~80 ppm). The piperazine carbons would appear in the 40-50 ppm range. The pyridine and trifluoromethyl carbons would be observed in the aromatic and downfield regions, respectively.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M+H]⁺ at approximately m/z 332.16.

Applications in Drug Discovery

The trifluoromethyl-pyridinyl-piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of drug candidates and approved drugs. The title compound serves as a key intermediate for the synthesis of these complex molecules.

Role as a Versatile Intermediate

The Boc-protected nitrogen allows for further chemical modifications after the initial coupling reaction. Deprotection of the Boc group under acidic conditions unmasks a secondary amine, which can then be functionalized through various reactions such as acylation, alkylation, or reductive amination. This modular approach enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Applications_in_Drug_Discovery start 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine deprotected 1-(3-Trifluoromethyl-2-pyridinyl)piperazine start->deprotected Deprotection (e.g., TFA, HCl) acylation Acylation deprotected->acylation alkylation Alkylation deprotected->alkylation reductive_amination Reductive Amination deprotected->reductive_amination products Diverse Library of Bioactive Molecules acylation->products alkylation->products reductive_amination->products

Caption: Derivatization of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine in drug discovery.

Safety and Handling

While a specific safety data sheet for 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is not widely available, the safety precautions for structurally related compounds should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is a strategically important building block for the synthesis of novel compounds in drug discovery. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The presence of the trifluoromethyl group and the versatile piperazine moiety make it an attractive starting material for the development of new therapeutic agents targeting a wide range of diseases. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their pursuit of innovative medicines.

References

  • PubChem. Compound Summary for CID 13398935, tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Cheminform Abstract: A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. ChemInform, 43(45). [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114–125. [Link]

  • PubChem. Compound Summary for CID 2777786, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperazine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Barbe, G., et al. (2011). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

Sources

Synthesis of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of fluorine-containing motifs is a proven strategy for modulating a drug candidate's lipophilicity, metabolic stability, and target-binding affinity. The compound 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine serves as a highly versatile, privileged building block. It combines a trifluoromethylated pyridine ring—often utilized to enhance blood-brain barrier (BBB) penetration and resist cytochrome P450 oxidation—with a mono-protected piperazine that allows for orthogonal downstream functionalization.

This technical guide provides an authoritative, causality-driven methodology for synthesizing this intermediate via a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway. By detailing the mechanistic rationale, condition optimization, and self-validating experimental protocols, this whitepaper equips synthetic chemists with a robust, scalable workflow.

Mechanistic Rationale & Retrosynthetic Analysis

When coupling an amine to a halogenated aromatic system, chemists typically evaluate two primary pathways: transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and Nucleophilic Aromatic Substitution ( SN​Ar ). For the synthesis of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine, the SN​Ar pathway is overwhelmingly preferred over palladium catalysis due to the intrinsic electronic properties of the starting materials[1],[2].

The Electrophilic Activation of the Pyridine Core

The starting material, 2-chloro-3-(trifluoromethyl)pyridine, is exceptionally activated toward nucleophilic attack[3]. This activation is driven by two synergistic factors:

  • The Pyridine Nitrogen: Acts as an electron-withdrawing group (EWG) via both inductive ( −I ) and resonance ( −M ) effects, significantly depleting electron density at the ortho (C2) and para (C4) positions.

  • The Trifluoromethyl Group ( −CF3​ ): Positioned at C3, the highly electronegative fluorine atoms exert a strong inductive pull ( −I ), further polarizing the C2-Cl bond and stabilizing the incoming negative charge.

During the reaction, 1-Boc-piperazine attacks the C2 position to form a negatively charged intermediate known as the Meisenheimer complex . The −CF3​ group and the pyridine nitrogen delocalize this negative charge, drastically lowering the activation energy barrier. Subsequent expulsion of the chloride leaving group restores aromaticity, yielding the target compound.

SNAr_Mechanism A 2-Chloro-3-(CF3)pyridine + 1-Boc-piperazine B Meisenheimer Complex (Charge Stabilization) A->B K2CO3, DMF Nucleophilic Attack C Chloride Expulsion (Aromatization) B->C Fast D 1-Boc-4-(3-CF3-2-pyridinyl)piperazine (Target Compound) C->D -KCl, -H2O

Figure 1: Mechanistic pathway of the SN​Ar reaction highlighting the formation of the Meisenheimer complex.

Experimental Design & Material Selection

A successful protocol relies on a self-validating system where every reagent serves a specific, predictable purpose.

  • Solvent Selection (DMF): SN​Ar reactions require polar aprotic solvents. N,N-Dimethylformamide (DMF) effectively solvates the starting materials[4] and stabilizes the polar transition state without hydrogen-bonding to the nucleophile (which would otherwise dampen its reactivity).

  • Base Selection ( K2​CO3​ ): While organic bases like N,N-Diisopropylethylamine (DIPEA) can be used, anhydrous potassium carbonate ( K2​CO3​ ) is preferred. It is a mild, insoluble inorganic base that effectively scavenges the generated HCl to prevent the protonation of 1-Boc-piperazine, without risking base-catalyzed side reactions.

  • Workup Strategy (5% Aqueous LiCl): A common failure point in DMF-mediated reactions is the retention of solvent during extraction. Washing the organic layer with 5% aqueous LiCl alters the partition coefficient, effectively stripping DMF into the aqueous phase while leaving the product in the organic layer.

Quantitative Data: Condition Optimization

To establish the most efficient and scalable protocol, various conditions were evaluated. The data below summarizes the causality behind the final chosen parameters.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Et3​N DCM4024<10Insufficient thermal energy to overcome the activation barrier.
2 K2​CO3​ MeCN801865Moderate conversion; MeCN boiling point limits optimal heating.
3DIPEANMP1001282Good conversion, but high boiling point of NMP complicates workup.
4 K2​CO3​ DMF 90 16 91 Optimal kinetics; clean impurity profile and facile aqueous workup.
5 Cs2​CO3​ DMF901289Excellent yield, but economically prohibitive for scale-up compared to K2​CO3​ .

Table 1: Optimization of SN​Ar conditions for the synthesis of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine.

Step-by-Step Experimental Protocol

The following methodology is designed for a 10 mmol scale synthesis but can be scaled linearly.

Reagents Required:
  • 2-Chloro-3-(trifluoromethyl)pyridine: 1.81 g (10.0 mmol, 1.0 eq)

  • 1-Boc-piperazine: 2.24 g (12.0 mmol, 1.2 eq)

  • Potassium carbonate ( K2​CO3​ , anhydrous): 2.76 g (20.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

Workflow:
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-(trifluoromethyl)pyridine (1.81 g) and 1-Boc-piperazine (2.24 g).

  • Solvent & Base Addition: Suspend the reactants in anhydrous DMF (20 mL). Add finely powdered anhydrous K2​CO3​ (2.76 g) in one portion.

  • Heating & Monitoring: Attach a reflux condenser and flush the system with Nitrogen ( N2​ ). Heat the heterogeneous mixture in an oil bath at 90 °C with vigorous stirring. Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 7:3). Complete consumption of the starting material is typically observed within 14–16 hours.

  • Quench & Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Organic Wash (Crucial Step): Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (3 × 50 mL) to remove residual DMF, followed by a final wash with saturated brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude yellow oil.

  • Purification: Purify the crude product via silica gel flash chromatography, eluting with a gradient of Hexane to 20% Ethyl Acetate in Hexane. The product elutes as a clear, viscous oil that may slowly crystallize upon standing under high vacuum.

Exp_Workflow Step1 1. Setup Charge reagents in DMF under N2 Step2 2. S_NAr Reaction Heat at 90 °C for 16h Step1->Step2 Step3 3. Aqueous Quench H2O addition, EtOAc extraction Step2->Step3 LC-MS confirms conversion Step4 4. DMF Removal Wash with 5% aqueous LiCl (3x) Step3->Step4 Step5 5. Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5 Dry over Na2SO4, concentrate

Figure 2: Sequential experimental workflow ensuring high purity and efficient solvent removal.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following expected analytical parameters:

  • Chemical Formula: C15​H20​F3​N3​O2​

  • Molecular Weight: 331.34 g/mol

  • LC-MS (ESI+): Expected [M+H]+ at m/z 332.15.

  • 1 H-NMR (400 MHz, CDCl3​ ):

    • δ 8.42 (dd, J = 4.8, 1.6 Hz, 1H, Pyridine C6-H)

    • δ 7.85 (dd, J = 7.6, 1.6 Hz, 1H, Pyridine C4-H)

    • δ 6.95 (dd, J = 7.6, 4.8 Hz, 1H, Pyridine C5-H)

    • δ 3.55 - 3.48 (m, 4H, Piperazine CH2​ )

    • δ 3.25 - 3.18 (m, 4H, Piperazine CH2​ )

    • δ 1.48 (s, 9H, Boc CH3​ )

  • 19 F-NMR (376 MHz, CDCl3​ ): δ -60.5 (s, 3F, −CF3​ )

References

  • Li, L., et al. (2018). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Russian Journal of Physical Chemistry A. Available at:[Link]

  • Rigo, R., et al. (2022). Tuning potency for precision: the role of the G4-ligand in G4-ligand conjugated oligonucleotides targeting individual G-quadruplex DNA structures. PMC, National Institutes of Health. Available at:[Link]

  • Forster, M., et al. (2025). Chemistry of tricyclic JAK3 Inhibitors. RSC Medicinal Chemistry. Available at:[Link]

Sources

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine as a building block

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine as a Strategic Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine has emerged as a high-value, versatile intermediate in modern medicinal chemistry. Its molecular architecture strategically combines three key pharmacophoric elements: a trifluoromethyl-substituted pyridine ring, a piperazine linker, and a labile Boc-protecting group. This guide provides a comprehensive analysis of this building block, detailing its synthesis, physicochemical properties, core reactivity, and profound utility in the construction of complex, biologically active molecules. Through an exploration of its underlying chemical principles and practical applications, this document serves as a technical resource for scientists engaged in the design and synthesis of next-generation therapeutics.

The Anatomy of a Privileged Building Block

The efficacy of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine as a synthetic intermediate stems from the synergistic interplay of its three constituent parts. Understanding the role of each component is critical to leveraging its full potential in a drug discovery program.

Deconstructing the Molecule
  • The Trifluoromethyl-Pyridine Scaffold: The trifluoromethyl (CF₃) group is a cornerstone of modern pharmaceutical design, prized for its unique electronic properties.[1] As a potent electron-withdrawing group, it significantly modulates the pKa of the parent pyridine ring, influencing its interaction with biological targets.[1] The C-F bond's high dissociation energy (485.3 kJ/mol) confers exceptional metabolic stability, a crucial attribute for improving a drug candidate's half-life.[2] Furthermore, the CF₃ group increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and improve pharmacokinetic profiles.[2] When attached to a pyridine ring—a common nitrogen heterocycle in pharmaceuticals and agrochemicals—it creates a scaffold with unique biological properties.[3]

  • The Piperazine Linker: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of marketed drugs for indications ranging from antipsychotics to antibiotics.[4] Its primary roles are to serve as a versatile, non-aromatic linker that connects two or more pharmacophoric fragments and to improve the physicochemical properties of the final molecule. As a basic and hydrophilic group, it can be protonated at physiological pH, often enhancing aqueous solubility and optimizing the pharmacokinetic profile.[5]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an essential tool for multi-step organic synthesis. It renders the N-4 nitrogen of the piperazine ring temporarily inert, preventing it from participating in undesired side reactions. The Boc group is characterized by its stability towards most nucleophiles and bases, allowing for selective reactions elsewhere in the molecule.[6] Its true utility lies in its lability under acidic conditions; it can be cleanly and efficiently removed, typically with trifluoroacetic acid (TFA), to unmask the secondary amine for subsequent, directed functionalization.[7][8] This "protect-react-deprotect" strategy is fundamental to the building block's function.

Physicochemical Properties

A summary of the key properties of the core structures is presented below. Note that the Boc-protected title compound's data is less prevalent in public databases than its deprotected parent.

PropertyValueSource
Compound Name 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine-
Parent Compound 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine[9]
CAS Number (Parent) 87394-63-6[9][10]
Molecular Formula (Parent) C₁₀H₁₂F₃N₃[9][10]
Molecular Weight (Parent) 231.22 g/mol [9][10]
Melting Point (Parent) 45-47°C[10]
Boiling Point (Parent) 106°C at 1.5 mmHg[10]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this building block are paramount to its successful application. The most common and logical approach involves the coupling of two readily available precursors: 1-Boc-piperazine and an activated trifluoromethyl-pyridine.

Retrosynthetic Analysis

The logical disconnection for the title compound reveals a straightforward pathway based on a Nucleophilic Aromatic Substitution (SNAr) reaction.

G Target 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine Disconnect C-N Disconnection (SNAr) Target->Disconnect Precursor1 1-Boc-piperazine Disconnect->Precursor1 Precursor2 2-Chloro-3-(trifluoromethyl)pyridine Disconnect->Precursor2

Caption: Retrosynthetic pathway for the target building block.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of 1-Boc-piperazine with 2-chloro-3-(trifluoromethyl)pyridine. The electron-withdrawing CF₃ group at the 3-position is critical, as it activates the 2-position of the pyridine ring towards nucleophilic attack, facilitating the substitution of the chloride leaving group.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq), 1-Boc-piperazine (1.1 eq), and a suitable organic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent Addition: Add a high-boiling point aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane. The choice of solvent is critical for ensuring the reagents remain in solution at the required reaction temperature.

  • Reaction: Heat the reaction mixture to 100-120°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chloro-3-trifluoromethyl)pyridine is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine as a solid.

Purification and Quality Control

Ensuring the purity of the building block is a self-validating step for downstream success.

TechniquePurposeExpected Result
¹H NMR Structural verification and purity assessmentPeaks corresponding to Boc (singlet, ~1.4 ppm), piperazine, and pyridine protons with correct integration ratios.
¹³C NMR Confirms carbon frameworkSignals for all unique carbons, including the CF₃ quartet and Boc group carbons.
¹⁹F NMR Confirms presence of CF₃ groupA singlet in the expected chemical shift range for an aryl-CF₃ group.
LC-MS Purity and mass verificationA single major peak in the chromatogram with the correct mass-to-charge ratio (M+H)⁺.
Melting Point Identity and purity checkA sharp, defined melting range consistent with literature values for the deprotected analog, adjusted for the Boc group.

Core Reactivity and Synthetic Utility

The primary value of this building block lies in the controlled, sequential functionalization enabled by the Boc group.

The Key Transformation: Boc Deprotection

The removal of the Boc group is the gateway to all subsequent derivatization. This is reliably achieved under acidic conditions, which cleave the tert-butyl carbamate to liberate the free secondary amine.

G cluster_0 Boc Deprotection Workflow Start 1-Boc-4-(3-trifluoromethyl- 2-pyridinyl)piperazine Process Add TFA in DCM (Room Temp, 1-2h) Workup Aqueous Work-up (Base, e.g., NaHCO₃) Process->Workup End 1-(3-Trifluoromethyl- 2-pyridinyl)piperazine Workup->End G BuildingBlock 1-Boc-4-(3-CF3-2-pyridinyl)piperazine Step1 1. TFA, DCM (Deprotection) BuildingBlock->Step1 Intermediate Deprotected Piperazine Step1->Intermediate Step2 2. R-CHO, NaBH(OAc)₃ (Reductive Amination) Intermediate->Step2 FinalProduct Final Target Molecule (e.g., Kinase Inhibitor) Step2->FinalProduct

Caption: A representative synthetic cascade using the building block.

This workflow demonstrates the logical and efficient use of the building block. The Boc group ensures that the core scaffold can be prepared and purified in bulk. It is then removed in a clean, high-yielding step immediately before the introduction of the final, often complex, R-group via a reliable transformation like reductive amination. This modular approach is highly amenable to creating libraries of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine and its derivatives should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. The deprotection step involving TFA should be performed with particular care due to its corrosive nature.

Conclusion

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is a quintessential example of a modern synthetic building block. It provides a robust and modular entry point for the synthesis of complex molecules by combining a metabolically stable, electron-deficient aromatic system with a versatile and readily functionalized linker. The strategic placement of the Boc protecting group allows for clean and high-yielding transformations, making it an invaluable asset for medicinal chemists aiming to accelerate drug discovery programs and efficiently explore chemical space.

References

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Zhang, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Zhang, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC. [Link]

  • PubChem. (n.d.). 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine. PubChem. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Dutta, B., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • PubChem. (n.d.). N-[4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)-2-pyridinyl]piperazine-1-carboxamide. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Pan, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]

  • Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

  • Bougrin, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. E-Journal of Chemistry. [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

Sources

Physical Appearance and Stability Profile of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized piperazines serve as privileged scaffolds, frequently utilized to modulate pharmacokinetic properties and direct binding affinity in central nervous system (CNS) targets, kinases, and G-protein-coupled receptors (GPCRs)[1]. 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine (CAS: 112642-17-8 / related derivatives) is a highly specialized building block. The strategic placement of a trifluoromethyl (-CF 3​ ) group on the pyridine ring, combined with the orthogonal protection of the piperazine nitrogen via a tert-butyloxycarbonyl (Boc) group, creates a molecule with unique physicochemical behaviors.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the causality behind its physical state, its stability profile under various stress conditions, and the precise methodologies required for its manipulation in a synthetic workflow.

Structural and Physicochemical Profiling

The physical appearance and stability of this compound are direct manifestations of its molecular architecture. The molecule consists of three distinct domains:

  • The Piperazine Core: Adopts a thermodynamically stable chair conformation.

  • The 3-Trifluoromethyl-2-pyridinyl Moiety: The highly electronegative fluorine atoms and the electron-deficient pyridine ring exert a strong electron-withdrawing inductive effect. This significantly reduces the electron density on the adjacent piperazine nitrogen (N4), lowering its basicity (pKa) compared to unsubstituted alkyl piperazines[2][3].

  • The 1-Boc Protecting Group: A bulky, lipophilic carbamate that neutralizes the basicity of the N1 nitrogen through resonance stabilization[4].

Table 1: Calculated Physicochemical Properties
PropertyValue / DescriptorMechanistic Rationale
Molecular Formula C 15​ H 20​ F 3​ N 3​ O 2​ Represents the fully protected building block.
Molecular Weight 331.33 g/mol Optimal size for fragment-based or late-stage functionalization.
Physical State White to off-white crystalline solid (or viscous oil)Driven by the lipophilic Boc and CF 3​ groups promoting intermolecular van der Waals packing.
Solubility High in DCM, EtOAc, THF; Insoluble in H 2​ OThe absence of free basic amines and the presence of the lipophilic -CF 3​ group drastically reduce aqueous solubility[2].
N4 pKa (estimated) ~3.5 - 4.5The electron-withdrawing 2-pyridyl and 3-CF 3​ groups delocalize the N4 lone pair, reducing basicity[3].

Physical Appearance and Solid-State Characteristics

Visual Description and Crystallinity

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine typically presents as a white to off-white crystalline powder . However, depending on the crystallization solvent and the rate of precipitation, it can also isolate as a highly viscous, pale-yellow oil.

Causality of the Solid State: The bulky tert-butyl group of the Boc moiety and the sterically demanding -CF 3​ group create significant steric hindrance. This hindrance restricts the free rotation around the C(aryl)-N(piperazine) bond, a phenomenon known as atropisomerism or restricted rotation, frequently observable as broadened signals in variable-temperature NMR studies[5]. When crystallized slowly from non-polar solvents (e.g., heptane/ethyl acetate mixtures), the restricted conformers lock into a stable crystal lattice, yielding a non-hygroscopic solid.

Chemical and Physical Stability Matrix

Understanding the stability of this compound is critical for preventing premature degradation during storage and multi-step synthesis. The orthogonal nature of the Boc group means it is highly stable to bases and nucleophiles but exquisitely sensitive to acids[4].

Degradation Pathways
  • Acidic Conditions: The Boc group undergoes rapid, acid-catalyzed cleavage. Protonation of the carbamate carbonyl oxygen leads to the expulsion of a stable tert-butyl cation (which eliminates to form isobutylene gas) and carbamic acid (which spontaneously decarboxylates to release CO 2​ gas)[6].

  • Basic Conditions: The compound is highly stable. The carbamate linkage resists saponification under standard basic conditions (e.g., NaOH, K 2​ CO 3​ ), and the -CF 3​ group is stable to nucleophilic aromatic substitution due to the lack of an appropriate leaving group at the 4- or 6-position of the pyridine ring.

  • Thermal & Photolytic Stability: The compound is thermally stable up to approximately 140–150°C, above which thermal thermolysis of the Boc group begins. The pyridine ring is generally photostable, though prolonged exposure to intense UV light may cause slight homolytic cleavage or yellowing.

Table 2: Forced Degradation Study Profile
Stress ConditionReagent / EnvironmentTimeExpected OutcomePrimary Degradant
Acidic Hydrolysis 50% TFA in DCM1 HourComplete degradation1-(3-trifluoromethyl-2-pyridinyl)piperazine (Free base/salt)
Basic Hydrolysis 2M NaOH (aq) / MeOH24 HoursStable (>98% recovery)None
Oxidative Stress 3% H 2​ O 2​ 24 HoursMinor degradationN-oxide formation at the pyridine or piperazine nitrogen
Thermal Stress 80°C (Solid state)7 DaysStable (>99% recovery)None

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocol details the controlled removal of the Boc group—the most common transformation applied to this building block. This protocol is designed as a self-validating system, utilizing gas evolution and thin-layer chromatography (TLC) as real-time indicators of reaction progress.

Protocol: Controlled Acidic Deprotection (Boc Cleavage)

Objective: To quantitatively remove the 1-Boc protecting group to yield the secondary amine, 1-(3-trifluoromethyl-2-pyridinyl)piperazine, for subsequent functionalization.

Materials:

  • 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine (1.0 eq)

  • Trifluoroacetic Acid (TFA) (10.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • 2M NaOH (aq) or Saturated NaHCO 3​ (aq)

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA dropwise. Causality Note: Cooling prevents rapid, exothermic gas evolution (isobutylene and CO 2​ ) which can cause solvent bumping.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25°C). Stir for 1–2 hours.

  • In-Process Validation: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (UV active, high Rf) will disappear. To validate the formation of the product, stain the TLC plate with Ninhydrin; the newly formed secondary amine will appear as a distinct, highly polar spot (low Rf) that turns deep blue/purple upon heating.

  • Concentration: Once complete, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The resulting residue is the TFA salt of the piperazine.

  • Free-Basing (Workup): Dissolve the residue in a minimal amount of water and slowly add 2M NaOH until the pH reaches >10. Extract the aqueous layer three times with EtOAc.

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the pure free base as a viscous oil or solid.

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical flow of the deprotection protocol and the structural dynamics of the molecule.

Workflow: Acid-Catalyzed Boc Deprotection

Workflow of acid-catalyzed Boc deprotection and subsequent free-base isolation.

Structural Influence on Stability and Conformation

Electronic and steric influences of functional groups on molecular stability.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. National Library of Medicine (PMC).[Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Library of Medicine (PMC).[Link]

  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. ACS Publications.[Link]

Sources

Methodological & Application

Application Note: Purification Strategies for 1-Boc-4-(3-Trifluoromethyl-2-pyridinyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Context

Derivatives of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine serve as critical building blocks in the synthesis of neuroactive compounds, monoacylglycerol lipase (MAGL) inhibitors, and other advanced pharmaceutical agents[1]. The synthesis of this scaffold typically involves a Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination between 2-chloro-3-trifluoromethylpyridine and N-Boc-piperazine[2].

While the coupling chemistry is robust, the downstream purification of the resulting product presents unique physicochemical challenges:

  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) protecting group is highly labile under strongly acidic conditions (e.g., TFA, HCl). This necessitates careful pH control during liquid-liquid extraction and reversed-phase chromatography[3].

  • Differential Basicity: The starting material, N-Boc-piperazine, contains a basic aliphatic secondary amine (pKa ~8.5). In contrast, the piperazine nitrogen in the target product is conjugated to a highly electron-deficient 3-trifluoromethylpyridine ring. The strong electron-withdrawing effect of the ortho-trifluoromethyl (-CF3) group, combined with resonance delocalization into the pyridine ring, drastically reduces the basicity of this tertiary amine (pKa < 5).

Understanding these electronic effects is the cornerstone of designing a self-validating, orthogonal purification protocol.

Physicochemical Profiling & Causality in Purification

As a Senior Application Scientist, I emphasize that purification should not rely solely on brute-force chromatography. Instead, we must exploit the intrinsic physicochemical differences between the product and its impurities.

The Logic of Mild Acid-Base Extraction: Because of the stark difference in basicity between unreacted N-Boc-piperazine and the target 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine, mild aqueous acids can be utilized to selectively partition the reaction mixture. Washing the organic layer with 10% aqueous citric acid (pH ~2.5) selectively protonates the unreacted N-Boc-piperazine, driving it into the aqueous layer[4],[5]. The weakly basic product remains neutral and is retained in the organic layer. Crucially, citric acid is mild enough that it does not trigger the cleavage of the Boc group, a common failure point when process chemists mistakenly use 1M HCl[6].

Partitioning A Unreacted N-Boc-piperazine (Secondary Amine, pKa ~8.5) C 10% Aqueous Citric Acid (pH ~2.5) A->C B Target Product (Conjugated Tertiary Amine, pKa < 5) B->C D Protonated Salt (Aqueous Phase) C->D Drives basic impurities to Aq Phase E Neutral Molecule (Organic Phase) C->E Target remains in Org Phase

Caption: Mechanistic logic of citric acid partitioning based on differential basicity.

Experimental Protocols

The following workflows provide a comprehensive, step-by-step methodology for isolating the target compound from crude reaction mixtures.

Protocol A: Mild Acid-Base Liquid-Liquid Extraction

Objective: Complete removal of unreacted N-Boc-piperazine and polar impurities without compromising the Boc protecting group.

Materials: Ethyl acetate (EtOAc), 10% w/v aqueous citric acid, saturated aqueous NaHCO3, brine, anhydrous Na2SO4.

Procedure:

  • Solvent Swap: Concentrate the crude SNAr reaction mixture under reduced pressure to remove the high-boiling reaction solvent (e.g., DMF or acetonitrile)[2].

  • Reconstitution: Redissolve the crude residue in EtOAc (20 volumes relative to theoretical yield).

  • Selective Protonation: Wash the organic layer sequentially with 10% aqueous citric acid (3 × 5 volumes).

    • Causality: This selectively protonates N-Boc-piperazine, extracting it entirely into the aqueous phase while leaving the product untouched[5].

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (1 × 5 volumes) to neutralize any residual partitioned citric acid.

  • Drying: Wash with brine (1 × 5 volumes) to remove residual water, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum.

Protocol B: Normal Phase Flash Chromatography

Objective: Isolation of the target compound from structurally similar neutral impurities (e.g., unreacted 2-chloro-3-trifluoromethylpyridine or regioisomers).

Materials: Silica gel (40-63 µm), Hexanes, Ethyl Acetate.

Procedure:

  • Loading: Dry-load the concentrated crude product onto a small amount of silica gel (1:2 w/w ratio) to prevent band broadening.

  • Equilibration: Equilibrate the column with 100% Hexanes.

  • Elution: Elute using a gradient of Hexanes/Ethyl Acetate (from 100:0 to 70:30 over 10 column volumes).

  • Mechanistic Insight: Because the product's tertiary amine is weakly basic due to the -CF3 pyridine ring's electron-withdrawing nature, severe peak tailing on standard acidic silica is naturally mitigated. The addition of triethylamine (TEA) to the mobile phase is unnecessary for this specific Boc-protected intermediate[1].

Protocol C: Preparative Reversed-Phase HPLC (For >99% Purity)

Objective: Final polishing for analytical standards or in vivo grade material.

System: C18 stationary phase (e.g., Waters XBridge C18, 5 µm). Mobile Phase:

  • Phase A: Water + 10 mM Ammonium Bicarbonate (pH 8.0).

  • Phase B: Acetonitrile.

Procedure:

  • Dissolve the semi-pure product in a minimum volume of Acetonitrile/Water (1:1).

  • Run a gradient of 30% B to 90% B over 20 minutes.

  • Causality: Standard 0.1% TFA mobile phases cause on-column Boc degradation during fraction concentration[3]. Using a volatile, mildly basic buffer like ammonium bicarbonate ensures the Boc group remains completely intact while providing excellent peak shape.

OverallWorkflow A Crude Reaction Mixture (Product, Boc-piperazine, Pyridine derivative) B Liquid-Liquid Extraction (10% Citric Acid / EtOAc) A->B C Aqueous Layer (Discard: Unreacted Boc-piperazine) B->C pH ~2.5 D Organic Layer (Product + Neutral Impurities) B->D E Flash Chromatography (Hexanes / EtOAc Gradient) D->E F Prep-HPLC (Ammonium Bicarbonate) For >99% Purity Polishing E->F If analytical grade needed G Pure 1-Boc-4-(3-CF3-2-pyridinyl)piperazine E->G If >95% purity is sufficient F->G

Caption: End-to-end orthogonal purification workflow for Boc-protected piperazine derivatives.

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters for each purification technique based on standard laboratory scale (1–10 mmol).

Purification TechniqueTarget Impurity RemovedExpected Recovery YieldFinal PurityScalabilityKey Limitation
Citric Acid Extraction Unreacted N-Boc-piperazine90 - 95%80 - 85%High (Multi-kg)Cannot remove neutral pyridine starting materials.
Normal Phase Flash Unreacted Pyridine, Regioisomers75 - 85%95 - 98%Medium (up to 100g)High solvent consumption; requires dry loading.
Prep-HPLC (NH₄HCO₃) Trace byproducts, degradation products60 - 70%> 99.5%Low (mg to g scale)Throughput bottleneck; requires specialized equipment.

References

  • [3] Organic Process Research & Development (ACS Publications). "A Second-Generation Route to the Cereblon Fragment of ARV-471, Vepdegestrant." Details the sensitivity of Boc-piperazine derivatives and the use of citric acid to prevent Boc loss during extraction. URL:[Link]

  • [4],[5] Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / NIH PMC). "Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors." Demonstrates the standard protocol of utilizing 10% citric acid washes for the purification of Boc-piperazine coupled derivatives. URL:[Link]

  • [6] DIAL@UCLouvain. "Chapter 8 – Experimental." Provides standardized buffer and mild acid preparations (including 10% citric acid) used in the extraction of Boc-protected amines. URL:[Link](Archival link derived from source)

  • [2] US Patent US7812161B2. "Synthesis of GlyT-1 inhibitors." Details the large-scale synthesis and chromatographic purification of piperazine building blocks from 2-chloro-trifluoromethylpyridines. URL:

  • [1] University of Pisa (UNIPI) Repository. "Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives." Outlines the SNAr coupling of 2-chloro-trifluoromethylpyridine derivatives with piperazines and their subsequent flash chromatography purification. URL:[Link](Archival link derived from source)

Sources

Application Notes and Protocols for the N-arylation of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Aryl Piperazines

The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The unique structural and electronic properties of this scaffold often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. The specific target molecule, 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine, presents a synthetically relevant challenge: the coupling of an electron-rich piperazine with an electron-deficient, sterically hindered pyridine ring. This guide provides a comprehensive experimental framework for achieving this transformation efficiently and in high yield, with a focus on the widely adopted Buchwald-Hartwig amination. Alternative methods, such as the Ullmann condensation, will also be discussed as viable, albeit often more demanding, options.[2][3]

Reaction Landscape: Choosing the Right Path for C-N Bond Formation

The formation of a carbon-nitrogen bond between an aryl halide and an amine is a pivotal transformation in organic synthesis.[4] While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited in scope.[5] Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized this field by offering a milder, more general, and highly efficient alternative.[5][6]

The Buchwald-Hartwig Amination: A Powerful and Versatile Tool

Developed and refined by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed reaction has become the gold standard for N-arylation.[5] Its success lies in the design of sophisticated phosphine ligands that facilitate the key steps of the catalytic cycle.[7] The reaction demonstrates broad functional group tolerance and can be applied to a wide range of amine and aryl halide coupling partners.[6]

The Ullmann Condensation: A Classic Copper-Catalyzed Alternative

The Ullmann reaction, a copper-catalyzed N-arylation, predates the Buchwald-Hartwig amination and remains a cost-effective option, particularly for large-scale syntheses.[2][3] However, it often necessitates higher reaction temperatures and longer reaction times.[2] Recent advancements in ligand design have expanded its scope and improved its efficiency.[3]

Experimental Protocol: Buchwald-Hartwig N-arylation

This protocol details a robust procedure for the N-arylation of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine with a generic aryl bromide.

Materials and Reagents
ReagentGradeSupplierNotes
1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine>98%Commercially Available
Aryl Bromide>98%Commercially Available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))>97%Commercially AvailableAir-sensitive, handle under inert atmosphere.
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)>98%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Sodium tert-butoxide (NaOtBu)>98%Commercially AvailableHygroscopic, handle in a glovebox or under inert atmosphere.
Anhydrous TolueneDriSolv or equivalentCommercially AvailableEnsure water content is <50 ppm.
Reaction Parameter Optimization

The choice of catalyst, ligand, base, and solvent is critical for a successful N-arylation. The following table provides a starting point for optimization.

ParameterRecommendedRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ or a G3/G4 Buchwald precatalystPrecatalysts are often more air-stable and provide more consistent results.[8]
Ligand RuPhos or XPhosBulky, electron-rich biarylphosphine ligands are effective for coupling with electron-deficient and sterically hindered aryl halides.[8]
Base Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic bases are essential for the deprotonation of the amine and regeneration of the active catalyst.[8][9] For base-sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ can be explored.[10]
Solvent Toluene, Dioxane, or THFThese aprotic solvents are commonly used in Buchwald-Hartwig reactions.[8] Ensure the solvent is anhydrous, as water can deactivate the catalyst.[8] Consider greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) where appropriate.[11]
Temperature 80-110 °CHigher temperatures are often required for challenging substrates.[4]
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for at least 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.1 equiv) and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Causality and Mechanistic Insights

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization.

The Catalytic Cycle of the Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of well-defined steps.[12][13]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[12] This is often the rate-determining step.[13]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen atom to form a palladium-amido complex.[9][14] The choice of a strong, non-nucleophilic base is crucial to facilitate this step without competing side reactions.[8]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[12]

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive catalyst, inappropriate base, or unsuitable solvent.Use a pre-catalyst, ensure an inert atmosphere, and use fresh, high-purity reagents.[8] Screen different strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄.[8] Ensure the solvent is anhydrous and capable of dissolving all reactants.[8]
Formation of Bis-arylated Byproduct Incorrect stoichiometry.Use a slight excess of the piperazine starting material.[8] Consider the slow addition of the aryl halide to maintain a high concentration of the amine.[8]
Dehalogenation of Aryl Halide Catalyst-mediated side reaction.This is more common in Ullmann couplings.[8] For Buchwald-Hartwig reactions, screening different ligands and optimizing the reaction temperature may mitigate this side product.

Safety Precautions

  • Inert Atmosphere: Palladium catalysts and many phosphine ligands are air-sensitive. All reactions should be performed under an inert atmosphere of argon or nitrogen.

  • Reagent Handling: Sodium tert-butoxide is a strong base and is corrosive and hygroscopic. Handle it in a glovebox or under an inert atmosphere.

  • Solvents: Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The N-arylation of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is a readily achievable transformation using modern catalytic methods. The Buchwald-Hartwig amination, with its broad scope and high efficiency, stands out as the premier choice for this reaction. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to the detailed protocol, researchers can confidently synthesize this valuable building block for drug discovery and development.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link]

  • Vara, Y., Cera, G., Perna, F. M., & Capriati, V. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 83–105. [Link]

  • Viciu, M. S., Germaneau, R. F., & Navarro-Fernandez, O. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Angewandte Chemie International Edition, 43(18), 2417–2421. [Link]

  • Singh, A., & Kumar, A. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Journal of the American Chemical Society, 128(43), 14052–14053. [Link]

  • Vaddamanu, M., & Hirschi, J. S. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11036–11045. [Link]

  • The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. Published online 2023. Accessed March 7, 2024. [Link]

  • Lei, P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(44), 14776–14782. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed March 7, 2024. [Link]

  • Wang, D., & Daugulis, O. (2026). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters, 6(10), 1585–1588. [Link]

  • Vaddamanu, M., & Hirschi, J. S. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(22), 11036–11045. [Link]

  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2019). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. Organometallics, 38(14), 2737–2745. [Link]

  • Iovine, V., & Sbardella, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. ; 2023. Accessed March 7, 2024. [Link]

  • Checa, B. (2019). Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles. Molecules, 24(19), 3619. [Link]

  • Viciu, M. S., Germaneau, R. F., & Navarro-Fernandez, O. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 183–193. [Link]

  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Accessed March 7, 2024. [Link]

  • Campos, K., Howard, M., Li, H., & Peng, F. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382–394. [Link]

  • Coldham, I., & Dufour, J. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Accessed March 7, 2024. [Link]

  • Varma, R. S. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1063. [Link]

  • Al-Masum, M. (2026). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. Chemistry, 8(1), 32. [Link]

  • Mechanism of the Buchwald-Hartwig palladium catalyzed C-N cross-coupling reaction and several optimized ligands. ResearchGate. Published online 2017. Accessed March 7, 2024. [Link]

Sources

Application Note: Synthetic Strategies for Novel Compound Libraries from 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine scaffold is a cornerstone for the development of novel chemical entities in medicinal chemistry and agrochemistry.[1][2][3][4] This building block strategically combines three key pharmacophoric elements: a piperazine ring, a common basic and hydrophilic group used to optimize pharmacokinetic properties; a trifluoromethyl group, which enhances metabolic stability and binding affinity through its unique electronic properties; and a pyridine ring, a versatile heteroaromatic system.[1][2][5][6]

The tert-butyloxycarbonyl (Boc) protecting group on the N-1 position of the piperazine allows for controlled, sequential functionalization, making this molecule an ideal starting point for library synthesis. This application note provides a detailed guide for researchers, outlining two primary synthetic routes for derivatization, complete with step-by-step protocols and mechanistic insights.

Part 1: The Core Scaffold: Reactivity and Strategic Considerations

The synthetic utility of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine hinges on two primary reactive sites:

  • The N-1 Position of the Piperazine Ring: The Boc group is a stable, yet readily cleavable, protecting group. Its removal unmasks a secondary amine, which serves as a nucleophilic handle for a wide array of subsequent chemical transformations. This is the most direct and widely used strategy for diversification.

  • The Pyridine Ring: The pyridine ring is electron-deficient, a property further amplified by the strongly electron-withdrawing trifluoromethyl group at the C-3 position.[1][6] This electronic configuration makes the ring susceptible to certain modifications, although these are generally more complex than N-functionalization.

Our strategic approach will focus predominantly on the first reactive site, as it offers the most facile and versatile route to a diverse library of novel compounds.

Part 2: Key Synthetic Transformations & Protocols

The overarching strategy involves a two-step sequence: Boc deprotection followed by N-functionalization. This workflow allows for the creation of a vast chemical space from a single, advanced intermediate.

G cluster_protocols Protocols A 1-Boc-4-(3-trifluoromethyl- 2-pyridinyl)piperazine (Starting Material) B Deprotection (Protocol 1) A->B C 4-(3-trifluoromethyl-2-pyridinyl) piperazine (Key Intermediate) B->C D N-Functionalization (Diversification Step) C->D E Reductive Amination (Protocol 2) D->E Aldehydes/ Ketones F N-Acylation (Protocol 3) D->F Acyl Halides/ Anhydrides G N-Sulfonylation D->G Sulfonyl Chlorides H Novel Compound Library E->H F->H G->H

Caption: General workflow for library synthesis.

Protocol 1: Boc Deprotection

The removal of the Boc group is the gateway to derivatization. Acid-mediated cleavage is the most common method. While strong acids like trifluoroacetic acid (TFA) are highly effective, milder conditions using fluorinated alcohols can be employed for sensitive substrates.[7]

Method A: Trifluoroacetic Acid (TFA) Deprotection

This is a robust and rapid method suitable for most applications.

  • Materials:

    • 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine (1.0 eq)

    • Dichloromethane (DCM) (approx. 0.1 M solution)

    • Trifluoroacetic acid (TFA) (5-10 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the starting material in DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add TFA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, carefully concentrate the solvent under reduced pressure.

    • Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the excess acid (Caution: CO₂ evolution).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine, which can be used directly in the next step.

Method B: Thermolytic Deprotection using Hexafluoroisopropanol (HFIP)

This metal-free and milder alternative is useful if other acid-sensitive functional groups are present.[7]

  • Materials:

    • 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine (1.0 eq)

    • Hexafluoroisopropanol (HFIP)

  • Procedure:

    • Dissolve the starting material in HFIP in a sealed tube or microwave vial.

    • Heat the reaction at 100-150 °C (conventional heating or microwave). Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Evaporate the HFIP under reduced pressure to yield the deprotected product.[7]

Method Reagents Temperature Time Workup Advantages
A TFA, DCM0 °C to RT1-2 hAqueous BaseFast, reliable, common
B HFIP100-150 °C1-5 hEvaporationMild, non-acidic workup
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly reliable method for forming C-N bonds, avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[8][9] The reaction proceeds via the in situ formation of an iminium ion from the secondary amine and a carbonyl compound, which is then reduced by a mild hydride reagent.[8]

G cluster_workflow Reductive Amination Workflow A Deprotected Piperazine (Secondary Amine) C Iminium Ion Formation (Acidic Conditions, e.g., AcOH) A->C B Aldehyde or Ketone (R-CHO / R-CO-R') B->C D Reduction (e.g., NaBH(OAc)₃) C->D E N-Alkylated Product (Tertiary Amine) D->E

Caption: Reductive amination pathway.

  • Materials:

    • 4-(3-trifluoromethyl-2-pyridinyl)piperazine (from Protocol 1) (1.0 eq)

    • Aldehyde or ketone (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (AcOH) (optional, 1.0 eq)

  • Procedure:

    • To a solution of the deprotected piperazine in anhydrous DCE, add the aldehyde or ketone.

    • If the amine is in its free-base form, add acetic acid (1.0 eq) to facilitate iminium ion formation. Stir for 30-60 minutes at room temperature.[10]

    • Add sodium triacetoxyborohydride portion-wise. The reaction is often mildly exothermic.

    • Stir the reaction at room temperature for 1 to 24 hours. Monitor progress by TLC or LC-MS.[10]

    • Once complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[10]

    • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.[10]

Protocol 3: N-Acylation

N-acylation provides access to a diverse range of amide derivatives. This reaction is typically high-yielding and proceeds rapidly with acyl halides or anhydrides in the presence of a non-nucleophilic base.

  • Materials:

    • 4-(3-trifluoromethyl-2-pyridinyl)piperazine (from Protocol 1) (1.0 eq)

    • Acyl chloride or anhydride (1.0-1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the deprotected piperazine and the base (e.g., TEA) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of the acyl chloride or anhydride in DCM dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

Part 3: Advanced Synthetic Routes: The Buchwald-Hartwig Amination

For projects requiring the synthesis of the core scaffold itself, the Buchwald-Hartwig amination is a state-of-the-art method for C-N bond formation.[11][12] This palladium-catalyzed cross-coupling reaction is ideal for coupling 1-Boc-piperazine with an appropriate halo-pyridine, such as 2-bromo-3-(trifluoromethyl)pyridine.

G cluster_reagents Reaction Components A 2-Bromo-3-(trifluoromethyl)pyridine F Buchwald-Hartwig Amination A->F B 1-Boc-piperazine B->F C Pd Catalyst (e.g., Pd(OAc)₂) C->F D Phosphine Ligand (e.g., BINAP, XPhos) D->F E Base (e.g., NaOt-Bu) E->F G 1-Boc-4-(3-trifluoromethyl- 2-pyridinyl)piperazine F->G

Caption: Synthesis of the core scaffold via Buchwald-Hartwig amination.

This method offers a reliable route to the starting material when it is not commercially available, enabling broader exploration of pyridine ring substitutions prior to piperazine coupling.

References

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). Frontiers in Plant Science. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). PMC. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PMC. [Link]

  • Method for N-alkylation of 2-pyridone. (2012).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PMC. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). ResearchGate. [Link]

  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). ResearchGate. [Link]

  • Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. (2026). ACS Omega. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2010). Synthetic Communications. [Link]

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. (2004). National Institutes of Health. [Link]

  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2017). MDPI. [Link]

  • N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthetic route for the synthesis of trifluoromethyl containing piperidines. (2021). ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

Sources

Application Notes & Protocols: Leveraging 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into FDA-approved drugs due to its favorable physicochemical properties and synthetic versatility.[1][2] This guide provides a detailed exploration of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine , a key building block for the development of potent and selective kinase inhibitors. The inclusion of a trifluoromethylpyridine moiety often enhances metabolic stability and target affinity.[3] We will delineate the strategic importance of this reagent, provide detailed, field-proven protocols for its deprotection and subsequent derivatization, and discuss methods for biological evaluation.

Introduction: The Strategic Value of the Trifluoromethylpyridinyl-Piperazine Scaffold

The design of modern kinase inhibitors often relies on a modular approach, combining specific pharmacophores to optimize potency, selectivity, and pharmacokinetic profiles. The title compound, 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine, is an exemplary starting material embodying this principle.

  • The Trifluoromethylpyridine Moiety : This group offers several advantages. The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can modulate the pKa of the pyridine nitrogen, influencing hydrogen bonding interactions within the kinase ATP-binding site. Furthermore, the CF3 group can enhance metabolic stability and improve cell permeability.[3]

  • The Piperazine Linker : As a symmetrical diamine, piperazine serves as a versatile, non-aromatic linker connecting different active groups.[3] Its conformational flexibility and ability to engage in hydrogen bonding make it an ideal scaffold for positioning pharmacophoric groups correctly for target engagement.[1]

  • The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens is crucial for synthetic strategy. It effectively "masks" one of the reactive secondary amines, allowing for selective functionalization of the other.[4] This enables a controlled, stepwise synthesis, beginning with the attachment of the trifluoromethylpyridine core, followed by deprotection and subsequent coupling to introduce molecular diversity.

The general workflow for utilizing this building block is a two-stage process involving deprotection followed by a coupling reaction to append a second, variable fragment, ultimately generating a library of potential kinase inhibitors.

G A 1-Boc-4-(3-trifluoromethyl- 2-pyridinyl)piperazine (Starting Material) B Boc Deprotection (e.g., TFA/DCM) A->B Step 1 C 1-(3-Trifluoromethyl-2-pyridinyl)piperazine (Key Intermediate) B->C D Coupling Reaction (e.g., Buchwald-Hartwig, Amidation) C->D Step 2 E Diverse Library of Kinase Inhibitors D->E

Caption: General synthetic workflow using the title compound.

Experimental Protocols: Synthesis and Derivatization

The following protocols are designed to be self-validating, with clear steps and explanations for the causality behind experimental choices.

Protocol 1: Boc Group Deprotection

The first step in any synthetic route using this reagent is the removal of the Boc protecting group to liberate the secondary amine for subsequent reactions. Acid-catalyzed cleavage is the standard and most efficient method.

Objective: To synthesize 1-(3-trifluoromethyl-2-pyridinyl)piperazine from its Boc-protected precursor.

Materials:

  • 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Stir the solution at room temperature until all the solid has dissolved.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Rationale: The reaction is exothermic; slow addition at 0 °C prevents overheating and potential side reactions. TFA is a strong acid that efficiently cleaves the acid-labile Boc group.[5]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in DCM.

  • Work-up - Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the residue until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8). Rationale: This step neutralizes the excess TFA and the trifluoroacetate salt of the product, liberating the free amine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-(3-trifluoromethyl-2-pyridinyl)piperazine. The product can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

With the deprotected intermediate in hand, diversity can be introduced. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between the piperazine nitrogen and various aryl or heteroaryl halides.[1][6]

Objective: To couple 1-(3-trifluoromethyl-2-pyridinyl)piperazine with a representative aryl halide (e.g., 4-bromobenzonitrile).

Materials:

  • 1-(3-trifluoromethyl-2-pyridinyl)piperazine (1.0 eq)

  • Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile, 1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.1 eq), the palladium catalyst, the phosphine ligand, and the base. Rationale: The catalyst, ligand, and base are added first to ensure a homogenous mixture before adding the sensitive reactants.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add 1-(3-trifluoromethyl-2-pyridinyl)piperazine (1.0 eq) followed by the anhydrous, degassed solvent.

  • Heating and Monitoring: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up - Filtration: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

  • Work-up - Extraction: Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Application in Kinase Signaling Pathways

Derivatives synthesized from this core scaffold have been investigated as inhibitors of various kinase families, including mTOR, PI3K, and EGFR.[8][9] These kinases are central nodes in signaling pathways that control cell growth, proliferation, and survival. Aberrant activation of these pathways, for example, through mutations in PTEN, is a common driver of cancer.[7][10]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR pathway and potential inhibition points.

The goal of synthesizing inhibitors using the 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine scaffold is to create molecules that can potently and selectively block the activity of kinases like PI3K or mTOR, thereby halting downstream signaling and inhibiting cancer cell proliferation.

Representative Data and Biological Evaluation

Following synthesis and purification, novel compounds must be evaluated for their biological activity. This typically involves in vitro kinase assays to determine the concentration required to inhibit 50% of the kinase's activity (IC₅₀).

Table 1: Hypothetical IC₅₀ Data for Kinase Inhibitors Derived from the Scaffold

Compound IDR-Group (Coupled to Piperazine)Target KinaseIC₅₀ (nM)
KI-001 4-CyanophenylmTOR15.2
KI-002 6-Aminopyrimidin-4-ylPI3Kα25.8
KI-003 3-QuinolinylmTOR5.4[8]
KI-004 5-Trifluoromethylpyrimidin-2-ylEGFR91.0[9]

Data is representative and for illustrative purposes, drawing inspiration from published results on similar scaffolds.

Cellular assays are then employed to confirm that the compound can penetrate cells and inhibit the target in a physiological context. A common method is to treat cancer cell lines with the compound and measure the phosphorylation of a downstream substrate of the target kinase via Western Blot.[10][11] For example, inhibition of the PI3K/AKT pathway can be monitored by assessing the phosphorylation status of AKT at Ser473.[7]

Conclusion

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is a high-value, versatile building block for the construction of novel kinase inhibitors. Its strategic design allows for a robust and modular synthetic approach, beginning with a straightforward deprotection followed by a wide range of possible coupling reactions to generate chemical diversity. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery to explore this promising chemical space and develop next-generation targeted therapeutics.

References

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC. (2022, November 28).
  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3- yl)benzo[h][3][12]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]

  • 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.).
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. (2022, September 29).
  • Aryl piperazine and pyrrolidine as antimalarial agents.
  • Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... (n.d.).
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018, July 10). MDPI. [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). Organic Letters.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - Semantic Scholar. (2018, July 10). Semantic Scholar.
  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018, July 4). MDPI. [Link]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12). BenchChem.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2019, February 5). Turkish Journal of Chemistry. IUrECypRDli0)

Sources

Troubleshooting & Optimization

troubleshooting purification of fluorinated pyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of fluorinated pyridine derivatives.

Fluorinated heterocycles exhibit unique physicochemical behaviors—such as drastic pKa shifts, altered dipole moments, and high electron affinities—that often render standard purification workflows ineffective. This guide provides field-proven diagnostic strategies, self-validating protocols, and the mechanistic causality behind each troubleshooting step.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to diagnose and resolve common bottlenecks during the purification of fluorinated pyridines.

TroubleshootingWorkflow N1 Crude Fluorinated Pyridine Mixture N2 Analytical LC-MS Profiling N1->N2 D1 Co-eluting with Des-fluoro Impurities? N2->D1 N3 Switch to Fluorinated Phase (e.g., PFP) D1->N3 Yes (Fluorous interaction needed) N4 Proceed with Standard C18 D1->N4 No D2 Low MS Sensitivity (Missing Peaks)? N3->D2 N4->D2 N5 Switch to Negative Ion Mode (APCI- / NCI) D2->N5 Yes (High electron affinity) N6 Prep-LC Purification D2->N6 No N5->N6 N7 Low-Temp Solvent Removal (Prevent Volatilization) N6->N7

Caption: Diagnostic workflow for troubleshooting fluorinated pyridine purification.

Frequently Asked Questions (FAQs)

Chromatography & Retention

Q: Why does my fluorinated pyridine co-elute with the unreacted non-fluorinated starting material on a standard C18 column? A: Causality: Standard C18 columns separate compounds primarily based on hydrophobic interactions. While the addition of a fluorine atom alters lipophilicity, the difference in hydrophobic surface area between a fluorinated pyridine and its des-fluoro analog is often too small to resolve on C18. Furthermore, the strong electron-withdrawing nature of fluorine significantly lowers the pKa of the nearby basic nitrogen atom [1]. Solution: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) or F5 column. These columns leverage highly specific "fluorous-fluorous" interactions, enhanced dipole-dipole interactions, and π−π stacking, which selectively retain fluorinated compounds longer than non-fluorinated impurities [2].

Detection & Tracking

Q: My target compound is invisible or shows a very weak signal in LC-MS (ESI+). How can I accurately trigger fraction collection? A: Causality: The electronegative fluorine atoms withdraw electron density from the pyridine nitrogen via strong inductive (-I) effects, drastically reducing its basicity (e.g., the pKa drops from 5.2 in pyridine to -0.44 in 2-fluoropyridine). This makes the molecule highly resistant to protonation in positive Electrospray Ionization (ESI+) mode. Solution: Switch your mass spectrometer to Negative Ion Mode. Fluorinated compounds possess exceptionally high electron affinities, making them highly responsive to Negative Ion Chemical Ionization (NCI) or negative Atmospheric Pressure Chemical Ionization (APCI-) [3]. APCI- is particularly effective for semi-volatile fluorinated heterocycles that fail to ionize in standard ESI [4].

Recovery & Stability

Q: I have confirmed my compound is in the collected Prep-LC fractions, but after solvent evaporation, my yield is near zero. What is happening? A: Causality: Fluorination disrupts intermolecular hydrogen bonding and lowers the overall polarizability of the molecule. This frequently results in a drastic increase in volatility compared to non-fluorinated analogs [5]. If you are using a standard rotary evaporator at 40–50 °C under high vacuum, your fluorinated pyridine is likely co-evaporating with the mobile phase. Solution: Perform solvent removal using a cold-trap rotary evaporator at ambient/sub-ambient temperatures ( ≤25∘ C) or utilize lyophilization (freeze-drying) if your mobile phase is primarily aqueous.

Step-by-Step Protocol: Optimized Prep-LC Purification

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in analytical checkpoints to verify recovery and purity before proceeding to the next high-risk step.

Phase 1: Analytical Profiling & Column Selection

  • Prepare Test Aliquots: Dissolve 1 mg of the crude mixture in 1 mL of initial mobile phase.

  • Column Screening: Inject 5 µL onto both a standard C18 analytical column and a PFP analytical column.

  • Mobile Phase: Use Water (0.1% TFA) as Buffer A, and Methanol as Buffer B. Mechanistic note: Methanol is preferred over Acetonitrile for PFP columns because Acetonitrile's strong dipole can mask the π−π interactions between the stationary phase and the fluorinated analyte.

  • Validation Checkpoint 1: Calculate the resolution ( Rs​ ) between the target and the closest impurity. Proceed to Prep-LC only with the column that yields an Rs​>1.5 .

Phase 2: Mass-Directed Fraction Collection Setup

  • Ionization Optimization: Configure the MS detector to APCI (Negative Mode).

  • Validation Checkpoint 2: Direct-inject a 1 µg/mL standard of your crude mixture. Verify that the signal-to-noise ratio (S/N) for the target mass in negative mode is at least 10x higher than the baseline noise. Set this specific m/z as the trigger for fraction collection.

Phase 3: Preparative Scale Injection & Recovery

  • Injection: Load the filtered crude sample onto the selected Prep-LC column. Run the optimized gradient.

  • Fraction Pooling: Pool the MS-triggered fractions into a pre-weighed round-bottom flask.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator set to a water bath temperature of 20 °C and a vacuum no lower than 100 mbar to prevent volatilization.

  • Validation Checkpoint 3 (Self-Validation): Weigh the final dried product. Immediately dissolve a 2 mg aliquot in deuterated solvent containing a known concentration of an internal standard (e.g., trifluorotoluene). Run a quantitative NMR (qNMR) to definitively prove that the mass recovered corresponds to the intact fluorinated pyridine and not residual solvent or salts.

Quantitative Data: Physicochemical Shifts & Adjustments

The table below summarizes the quantitative impact of fluorination on the pyridine core and the necessary adjustments required for successful purification.

ParameterPyridine (Standard)3-Fluoropyridine2-FluoropyridineImpact on Purification Strategy
pKa (Conjugate Acid) 5.232.97-0.44Drastic reduction in basicity. Requires highly acidic mobile phase (pH < 2) to protonate, or neutral pH for free-base chromatography.
Boiling Point 115 °C107 °C126 °CAltered volatility. Extreme care is needed during post-purification solvent removal to prevent co-evaporation.
Dipole Moment 2.22 D2.05 D3.22 DChanges in polarity. High dipole in 2-fluoro derivatives enhances retention on PFP columns via dipole-dipole interactions.
MS Ionization Strong ESI (+)Weak ESI (+)Very Weak ESI (+)Signal loss. Mandates the use of Negative Ion Chemical Ionization (NCI) or APCI (-) for reliable detection.

References

  • Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. BenchChem.

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

  • A Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Shimadzu.

  • Negative-ion atmospheric pressure ionisation of semi-volatile fluorinated compounds for ultra-high-performance liquid chromatography tandem mass spectrometry analysis. ResearchGate.

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry (ACS Publications).

Technical Support Center: Optimizing Solubility for 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility, precipitation, or yield issues when working with 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine .

The combination of a rigid piperazine core, a highly lipophilic and electron-withdrawing trifluoromethyl (–CF₃) group, and a bulky tert-butyloxycarbonyl (Boc) protecting group creates a molecule with extreme physicochemical bi-polarity. Understanding the causality behind its phase behavior is critical for designing robust, scalable reactions.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why does my SNAr reaction mixture turn into an unstirrable slurry when synthesizing this compound?

The Causality: When reacting 1-Boc-piperazine with 2-chloro-3-(trifluoromethyl)pyridine, the resulting product experiences a massive increase in lipophilicity. The –CF₃ group significantly alters the electronic properties and increases the fat-soluble penetration effects of the pyridine ring [1]. Furthermore, the –CF₃ group can promote strong intermolecular dipole-dipole interactions [2]. If you are using moderately polar solvents like Acetonitrile or Toluene, the newly formed lipophilic product, combined with the inorganic salt byproducts (e.g., KCl or NaCl), will exceed the solvent's saturation point, causing the reaction to crash out prematurely. The Solution: Shift to a highly polar aprotic solvent system (e.g., DMF or NMP) and elevate the temperature to >80 °C to disrupt intermolecular stacking and keep the product fully solvated until the reaction is quenched.

Q2: During Boc deprotection with HCl/Dioxane or TFA/DCM, my mixture solidifies within 10 minutes. How do I prevent this?

The Causality: This is the most common failure point for this scaffold. The starting material is highly lipophilic and perfectly soluble in Dichloromethane (DCM) or Dioxane. However, upon cleavage of the Boc group, you generate a highly polar piperazinium salt (e.g., a trifluoroacetate or hydrochloride salt). The sudden, drastic shift in the partition coefficient (LogP) causes the charged salt to instantly precipitate out of the non-polar solvent [3]. This precipitation traps unreacted starting material inside the crystal lattice, leading to incomplete conversion and a stalled reaction. The Solution: You must use a co-solvent system. Introducing 10–20% Methanol (MeOH) to your DCM or Dioxane provides hydrogen-bonding capabilities that disrupt the ion pairing of the newly formed salt, keeping the reaction perfectly homogeneous.

Q3: I am getting a stubborn emulsion and interfacial precipitate during the aqueous workup. What is the best extraction strategy?

The Causality: The bulky, lipophilic nature of the Boc-protected intermediate causes it to act as a weak surfactant in biphasic systems, stabilizing emulsions between water and common organic solvents like Ethyl Acetate (EtOAc) or DCM. The Solution: Replace EtOAc/DCM with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF has a lower water solubility and a distinct density profile that promotes sharp phase separation while maintaining excellent solvating power for bulky, fluorinated organics.

Part 2: Quantitative Data & Solvent Selection

To prevent precipitation, solvent selection must be matched to the specific state of the molecule during the workflow. The table below summarizes the optimal solvent environments based on dielectric constants and empirical solubility limits.

Solvent SystemDielectric Constant (ε)Solvation of Boc-Protected IntermediateSolvation of Deprotected SaltRecommended Application
DCM 9.1Excellent (>500 mg/mL)Poor (Precipitates)Avoid for deprotection without co-solvent.
1,4-Dioxane 2.2Good (~200 mg/mL)Very Poor (Precipitates)Avoid for deprotection.
DCM:MeOH (4:1) ~15.5Good (~300 mg/mL)Excellent (>400 mg/mL)Optimal for Boc Deprotection.
DMF 36.7Excellent (>500 mg/mL)Good (~200 mg/mL)Optimal for SNAr Synthesis.
2-MeTHF 6.97Excellent (>400 mg/mL)N/A (Biphasic)Optimal for Aqueous Workup.

Part 3: Experimental Workflows & Logic

Workflow Visualization

Workflow SM Starting Materials (1-Boc-piperazine + Ar-Cl) SNAr S_NAr Reaction Solvent: DMF State: Homogeneous SM->SNAr Workup Aqueous Workup Solvent: 2-MeTHF State: Biphasic (Clear) SNAr->Workup Intermediate 1-Boc-4-(3-CF3-2-pyridinyl)piperazine State: Highly Lipophilic Workup->Intermediate Deprotect Boc Deprotection Solvent: DCM/MeOH (4:1) State: Solvated Salt Intermediate->Deprotect Product Final Product (Free Amine or Salt) Deprotect->Product

Caption: Physicochemical workflow demonstrating optimized solvent states to maintain solubility.

Troubleshooting Logic Tree

LogicTree Issue Issue: Reaction Mixture Precipitates / Forms Slurry CheckStage Identify Reaction Stage Issue->CheckStage StageSNAr During S_NAr Coupling? CheckStage->StageSNAr StageDepro During Boc Deprotection? CheckStage->StageDepro Sol1 Switch to Polar Aprotic (e.g., DMF, NMP) & ↑ Temp StageSNAr->Sol1 Yes Sol2 Add Polar Protic Co-solvent (e.g., 10-20% MeOH) StageDepro->Sol2 Yes

Caption: Decision tree for resolving precipitation issues during synthesis and deprotection phases.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Slurry-Free SNAr Synthesis

Objective: Synthesize 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine without product precipitation.

  • Setup: To a dry, 250 mL round-bottom flask, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv, 10 mmol) and 1-Boc-piperazine (1.2 equiv, 12 mmol).

  • Solvation: Dissolve the reagents in anhydrous DMF (40 mL, 0.25 M). Causality note: DMF is chosen over Acetonitrile to ensure the highly lipophilic product remains solvated at high concentrations.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Validation Check: At 12 hours, the reaction should be a free-flowing suspension (only the inorganic K₂CO₃/KCl should be solid, the organic product must be fully dissolved). Analyze via LCMS; conversion should be >98%.

  • Workup: Cool to room temperature. Add water (100 mL) and extract with 2-MeTHF (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: Homogeneous Boc Deprotection

Objective: Cleave the Boc group without the intermediate salt crashing out and stalling the reaction [3].

  • Setup: Dissolve 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine (1.0 equiv, 5 mmol) in a solvent mixture of DCM (16 mL) and anhydrous Methanol (4 mL). Causality note: The 4:1 ratio is critical. The DCM dissolves the starting material, while the MeOH solvates the resulting polar salt.

  • Acid Addition: Cool the solution to 0 °C. Slowly add Trifluoroacetic Acid (TFA, 10.0 equiv, 50 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation Check: The reaction mixture must remain a clear, pale-yellow solution. If any turbidity or white precipitate forms, immediately add an additional 1–2 mL of Methanol to break the crystal lattice. TLC (10% MeOH in DCM) should show complete disappearance of the high-Rf starting material.

  • Isolation: Concentrate the mixture under reduced pressure. To remove excess TFA, co-evaporate the resulting oil with Toluene (3 x 20 mL) to yield the pure trifluoroacetate salt of 1-(3-trifluoromethyl-2-pyridinyl)piperazine as a manageable solid.

References

  • Yale, H. L. (1959). The trifluoromethyl group in medicinal chemistry. Journal of Medicinal and Pharmaceutical Chemistry.
  • Wikipedia Contributors. (n.d.). Trifluoromethyl group. Wikipedia, The Free Encyclopedia.
  • BenchChem Technical Support Team. (2025).

Technical Support Center: Preventing Decomposition in Trifluoromethylpyridine (TFMP) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for the synthesis of trifluoromethylpyridine (TFMP) derivatives. TFMPs are critical structural motifs in modern agrochemicals and pharmaceuticals due to the unique physicochemical properties imparted by the fluorine atoms[1]. However, the strong electron-withdrawing nature of the trifluoromethyl group, combined with the harsh conditions often required for its installation, makes these compounds highly susceptible to thermal degradation, hydrolytic cleavage, and uncontrolled side reactions[2].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity and high yield of your TFMP derivatives.

Core Concept: Reaction Pathways and Stability Risks

Before troubleshooting, it is critical to map how different synthetic routes expose the pyridine core to specific decomposition risks. The diagram below illustrates the logical divergence between degradation pathways and optimized, stable synthesis.

TFMP_Pathways Precursor Pyridine Precursor (e.g., Trichloromethyl) Vapor Vapor-Phase Fluorination (>300°C) Precursor->Vapor Liquid Liquid-Phase Fluorination (<200°C, HF/Catalyst) Precursor->Liquid Radical Radical Trifluoromethylation (Direct C-H) Precursor->Radical Decomp1 Thermal Degradation & Over-chlorination Vapor->Decomp1 High Temp Stress Stable Stable TFMP Derivative (High Yield & Purity) Vapor->Stable Strict Control Liquid->Stable Mild Conditions Decomp2 Regioisomer Mixture (Apparent yield loss) Radical->Decomp2 Uncontrolled Radical Radical->Stable Nucleophilic Activation

Reaction pathways for TFMP synthesis highlighting decomposition risks and stabilization strategies.

Troubleshooting Guide & FAQs

Q1: Why am I observing extensive tarring and multi-chlorinated by-products during the vapor-phase synthesis of 2,3,5-DCTF? The Causality: Vapor-phase simultaneous chlorination/fluorination is historically popular for producing intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF)[1]. However, this method requires extreme temperatures (>300°C) over transition metal catalysts. At these temperatures, the kinetic energy exceeds the bond dissociation energy of the C-C bond linking the pyridine ring to the alkyl group, leading to thermal decomposition, tarring, and uncontrolled radical chlorination of the aromatic ring[2]. The Solution: Transition your workflow to a liquid-phase fluorination method. By utilizing anhydrous hydrogen fluoride (HF) in the presence of a metal halide catalyst (e.g., FeCl3​ ) under superatmospheric pressure, the reaction temperature can be reduced to 150°C–190°C. This drastically suppresses thermal degradation while maintaining high conversion rates[3].

Q2: During the aqueous workup of my synthesized TFMP, I am losing product yield, and NMR shows the presence of a carboxylic acid. What is happening? The Causality: The trifluoromethyl group ( -CF3​ ) is intensely electron-withdrawing (Hammett constant σp​=0.54 )[1]. When attached to an already electron-deficient pyridine ring, the carbon atom of the -CF3​ group becomes highly electrophilic. If your aqueous quench or workup utilizes strongly basic conditions (e.g., NaOH or KOH ), hydroxide ions will perform a nucleophilic attack on the -CF3​ carbon, triggering a cascade that hydrolyzes the group entirely into a carboxylic acid ( -COOH ) and releasing fluoride ions. The Solution: Never use strong bases during the workup of TFMP derivatives. Quench the reaction mixture over crushed ice and use a mild, buffered aqueous solution (like saturated NaHCO3​ ) to neutralize residual acids. Keep the internal temperature below 5°C during the entire quenching process to kinetically hinder hydrolytic cleavage.

Q3: I am attempting a direct C-H trifluoromethylation of a pyridine ring using a radical source, but I am getting a complex mixture of isomers instead of my target compound. Is my product decomposing? The Causality: This is not thermal decomposition, but rather a failure of regiocontrol leading to apparent yield loss. The trifluoromethyl radical ( CF3∙​ ) is highly reactive and electrophilic. When reacting with pyridine, it indiscriminately attacks the 2-, 3-, and 4-positions, creating an inseparable mixture of isomers[4]. The Solution: Abandon the uncontrolled radical approach and utilize a nucleophilic activation strategy . By first subjecting the pyridine derivative to hydrosilylation, you generate an N-silyl enamine intermediate. This intermediate allows for successive, highly controlled electrophilic trifluoromethylation exclusively at the 3-position[4][5].

Quantitative Data: Stability Parameters Across Synthesis Methods

To prevent decomposition, operational parameters must be strictly bound. The table below summarizes the causality of degradation across different synthetic routes and the required mitigation parameters.

Synthesis MethodReagents / CatalystOperating Temp (°C)Primary Decomposition RiskMitigation / Stability Strategy
Vapor-Phase Fluorination Cl2​ / HF / FeF3​ 300 - 400Thermal degradation, C-C cleavage, over-chlorination.Tighten residence time in the catalyst fluidized bed; lower temp if possible[1].
Liquid-Phase Fluorination Anhydrous HF / FeCl3​ 150 - 190Equipment corrosion leading to metal-catalyzed side reactions.Use Hastelloy/Monel reactors; maintain pressure at 5-1200 psig[2].
Direct C-H Trifluoromethylation Langlois' Reagent / Light20 - 80Radical over-reaction, regioisomer mixture.Employ nucleophilic activation (hydrosilylation to enamine)[4].
Cyclocondensation Ethyl 4,4,4-trifluoroacetoacetate60 - 110Retro-aldol cleavage, intermediate hydrolysis.Strictly exclude water; execute under inert atmosphere (Argon/ N2​ ).
Optimized Experimental Protocol: Liquid-Phase Fluorination

To bypass the thermal decomposition inherent to vapor-phase reactions, the following self-validating protocol details the liquid-phase synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from its trichloromethyl precursor[2][3].

Step-by-Step Methodology

1. Reactor Preparation & Validation

  • Action: Utilize a thoroughly dried, pressure-rated Hastelloy or Monel autoclave.

  • Validation: Pressurize the empty reactor with N2​ to 500 psig and monitor for 30 minutes to ensure zero pressure drop (leak validation).

2. Reagent Loading

  • Action: Charge the reactor with 1.0 equivalent of 2,3-dichloro-5-(trichloromethyl)pyridine. Add 0.05 equivalents (5 mol%) of anhydrous Iron(III) chloride ( FeCl3​ ) as the catalyst.

  • Causality: FeCl3​ acts as a Lewis acid to activate the C-Cl bonds of the trichloromethyl group, facilitating halogen exchange at lower temperatures without breaking the aromatic ring[3].

3. HF Dosing & Pressurization

  • Action: Seal the reactor and cool to -20°C. Condense in 4.0 equivalents of anhydrous liquid hydrogen fluoride (HF).

  • Validation: Slowly warm the reactor. The internal pressure should rise organically. Cap the pressure release valve to maintain a superatmospheric pressure of ~15 psig.

4. Controlled Reaction

  • Action: Heat the reaction mixture to 170°C – 180°C with vigorous mechanical stirring for 24 hours.

  • Validation (In-Process): After 18 hours, carefully vent a micro-aliquot into a buffered quench solution. Analyze via GC-MS to confirm the disappearance of the -CCl3​ precursor mass peak and the appearance of the -CF3​ product.

5. Quenching and Phase Separation

  • Action: Cool the reactor to 0°C. Carefully vent excess HF gas through a caustic scrubber. Pour the remaining liquid phase over a mixture of crushed ice and 1M HCl.

  • Causality: The acidic quench prevents the base-catalyzed hydrolysis of the newly formed -CF3​ group[6].

  • Validation: Extract with dichloromethane (DCM). Perform 19F NMR on the organic layer; a sharp singlet around δ -62 to -68 ppm confirms the intact trifluoromethyl group.

Workflow Visualization

Workflow S1 1. Reactor Prep (Hastelloy/Monel) S2 2. Reagent Loading (Precursor + FeCl3) S1->S2 S3 3. HF Dosing (Superatmospheric) S2->S3 S4 4. Controlled Heating (170-180°C) S3->S4 S5 5. Acidic Quench (Hydrolysis Prevention) S4->S5

Step-by-step workflow for the liquid-phase fluorination of trichloromethylpyridine precursors.

References
  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.[Link]

  • Fujioka, G. S. (1987). Preparation of (trifluoromethyl)pyridines. U.S. Patent 4650875A.
  • Fujioka, G. S. (1984). Preparation of (trifluoromethyl)pyridines. European Patent EP0110690A1.
  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8153–8157.[Link]

Sources

overcoming steric hindrance in reactions with 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this sterically demanding building block into their synthetic workflows. Here, we address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to help you navigate the complexities of its reactivity and achieve your synthetic goals.

Introduction: Understanding the Challenge

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is a valuable heterocyclic building block, but its structure presents significant steric challenges that can impede reactivity. The primary sources of this steric hindrance are the bulky tert-butoxycarbonyl (Boc) protecting group on the piperazine N4 nitrogen and the trifluoromethyl (CF₃) group at the C3 position of the pyridine ring. The ortho-positioning of the bulky piperazine and the CF₃ group creates a crowded environment around the pyridine nitrogen and the C2 position, influencing the molecule's conformational preferences and accessibility for reagents.

This guide will focus on strategies to overcome these steric barriers, particularly in common C-N and C-C bond-forming reactions.

G cluster_molecule Steric Hindrance Profile mol boc Bulky Boc Group (tert-Butoxycarbonyl) boc->mol cf3 Trifluoromethyl Group - Bulky - Electron Withdrawing cf3->mol ortho Ortho-Substitution Crowds the Pyridine N and C2 Position ortho->mol

Caption: Sources of steric hindrance in the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine that cause steric hindrance?

A1: There are three main contributors:

  • The Boc Group: The tert-butyl group is exceptionally bulky and restricts the conformational flexibility of the piperazine ring.

  • The Trifluoromethyl (CF₃) Group: This group is larger than a methyl group and is a strong electron-withdrawing substituent, which can alter the electronic properties of the pyridine ring.[1][2]

  • Ortho-Substitution Pattern: The placement of the piperazine at C2 and the CF₃ group at C3 creates a highly congested environment around the pyridine nitrogen and the reaction sites on the pyridine ring. This "peri" interaction significantly shields these positions from the approach of catalysts and reagents.

Q2: Which types of reactions are most affected by the steric hindrance of this molecule?

A2: Palladium-catalyzed cross-coupling reactions are particularly sensitive to steric hindrance.[3] You are most likely to encounter difficulties with:

  • Buchwald-Hartwig Amination: When using the piperazine's N1-H (after Boc deprotection) as a nucleophile to couple with a sterically hindered aryl halide.

  • Suzuki-Miyaura Coupling: When the pyridine ring of the molecule is functionalized with a leaving group (e.g., Br, I, OTf) and used as the electrophilic partner. The steric bulk can severely inhibit the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • Nucleophilic Aromatic Substitution (SNA_r): While the electron-withdrawing CF₃ group activates the ring for SNA_r, the steric bulk can block the nucleophile's approach to the C2 or C6 positions.

Q3: Can I simply increase the reaction temperature to overcome low reactivity?

A3: Increasing temperature can provide the necessary activation energy to overcome steric barriers, but it is often a double-edged sword.[5][6] While it may improve the rate of the desired reaction, it can also accelerate side reactions such as catalyst decomposition, hydrodehalogenation (if using an aryl halide), or homocoupling of coupling partners.[7] A more robust strategy involves a systematic optimization of the catalyst system first, followed by careful temperature adjustments.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

This section provides specific troubleshooting advice for common cross-coupling reactions.

Scenario 1: Buchwald-Hartwig Amination

Problem: "I have deprotected the Boc group to reveal the free secondary amine. Now, my Buchwald-Hartwig amination with a substituted 2-chloropyridine is failing, resulting in low conversion and recovery of starting materials."

Underlying Cause: This is a classic case of coupling a sterically hindered secondary amine with a challenging, electron-deficient, and sterically hindered electrophile. The catalytic cycle is likely stalling at the reductive elimination step, which is notoriously difficult for hindered substrates.[3]

G cluster_workflow Troubleshooting Workflow: Buchwald-Hartwig Start Low Conversion Observed Step1 Step 1: Re-evaluate Catalyst System (Ligand is Key) Start->Step1 Primary Issue: Steric Clash Step2 Step 2: Optimize Base and Solvent Step1->Step2 Use Bulky Biarylphosphine Ligand Step3 Step 3: Judiciously Increase Temperature Step2->Step3 Use Strong, Non-nucleophilic Base (e.g., NaOtBu) End Successful Coupling Step3->End

Caption: A logical workflow for troubleshooting a failed Buchwald-Hartwig reaction.

Solution & Optimization Protocol

The single most critical factor for coupling sterically demanding substrates is the choice of ligand.[3][4] Standard ligands like PPh₃ or even dppf are often ineffective. You must use highly active, bulky, and electron-rich ligands designed for challenging couplings.

Table 1: Recommended Catalytic Systems for Hindered Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)Rationale & Comments
Pd₂(dba)₃ or Pd(OAc)₂XPhos or RuPhos NaOt-BuToluene or Dioxane80 - 110First Choice. Biarylphosphine ligands promote the formation of the active monoligated Pd(0) species, which is essential for hindered substrates.[4][8]
PEPPSI-IPr(None needed)K₃PO₄ or Cs₂CO₃Dioxane/H₂O80 - 100N-Heterocyclic Carbene (NHC) catalysts offer excellent stability and activity. PEPPSI-type catalysts are particularly robust.[9]
[Pd(cinnamyl)Cl]₂tBuXPhos K₂CO₃ or LiHMDSt-AmylOH100 - 120An alternative system that can sometimes outperform others for specific substrate combinations.
Step-by-Step Protocol: Optimized Buchwald-Hartwig Amination
  • Inert Atmosphere: Assemble your reaction vessel (e.g., a Schlenk tube or microwave vial) and ensure it is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Maintaining strictly anaerobic and anhydrous conditions is critical to prevent catalyst deactivation.[7]

  • Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the following to the vessel:

    • The aryl halide (1.0 equiv)

    • 4-(3-(Trifluoromethyl)pyridin-2-yl)piperazine (1.2 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • The chosen biarylphosphine ligand (e.g., XPhos, 2-4 mol %)

    • The palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %)

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the vessel, remove it from the glovebox (if used), and place it in a pre-heated oil bath or heating block at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the challenging nature of the coupling, reactions may require 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and carefully quench with water. Filter through a pad of celite to remove palladium black. Proceed with a standard aqueous work-up and purification by column chromatography.

Scenario 2: Suzuki-Miyaura Coupling

Problem: "I have synthesized a 5-bromo-1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine derivative. My Suzuki coupling with 2,6-dimethylphenylboronic acid is giving me significant amounts of a de-brominated side product and very low yield of the desired biaryl product."

Underlying Cause: This reaction suffers from extreme steric hindrance on both coupling partners. The ortho-substituents on the pyridine ring and the two ortho-methyl groups on the boronic acid create a formidable steric barrier. This slows the desired cross-coupling pathway, allowing competing side reactions like hydrodehalogenation (replacement of Br with H) and protodeboronation of the boronic acid to dominate.[7]

Solution & Optimization Protocol

For such a sterically congested Suzuki coupling, a highly active catalyst system capable of facilitating both the difficult oxidative addition to the hindered aryl bromide and the subsequent transmetalation/reductive elimination is required.

Table 2: Recommended Catalytic Systems for Hindered Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Rationale & Comments
Pd(OAc)₂SPhos or XPhos K₃PO₄ or K₂CO₃Dioxane / H₂O (10:1)90 - 110First Choice. These bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[4]
PdCl₂(dppf)(None needed)Cs₂CO₃DMF or Dioxane80 - 100A classic, robust catalyst. The use of a strong base like Cs₂CO₃ can sometimes be effective for hindered systems.[10]
NiCl₂(dme)ICy (1,3-dicyclohexylimidazol-2-ylidene)K₃PO₄i-PrOH80Nickel catalysis can be a powerful alternative for hindered couplings, especially with challenging boronic acids.
Step-by-Step Protocol: Optimized Suzuki-Miyaura Coupling
  • Inert Atmosphere: Follow the same rigorous inert atmosphere setup as described for the Buchwald-Hartwig reaction.

  • Reagent Addition: In a glovebox or under positive inert gas pressure, add:

    • 5-Bromo-1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine (1.0 equiv)

    • 2,6-Dimethylphenylboronic acid (1.5 equiv)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • SPhos ligand (2-4 mol %)

    • Pd(OAc)₂ (1-2 mol %)

  • Solvent Addition: Add a degassed mixture of Dioxane and Water (e.g., 10:1 ratio) via syringe. The small amount of water can be crucial for the efficiency of the transmetalation step.[10]

  • Reaction: Seal the vessel and heat to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Work-up: Monitor and work up the reaction as described in the previous protocol.

By leveraging these advanced catalytic systems and carefully controlling reaction parameters, researchers can successfully overcome the significant steric challenges posed by 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine and its derivatives, enabling the synthesis of complex molecules for drug discovery and development.

References

  • [Journal of Organic Chemistry] - Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. Available at: [Link]

  • [Molecules] - Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • [University of North Texas] - Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • [Molecules] - Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]

  • [Molecules] - The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • [Organic & Biomolecular Chemistry] - Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Available at: [Link]

  • [Molecules] - Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. Available at: [Link]

  • [Organic Letters] - Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Available at: [Link]

  • [Organic Process Research & Development] - Development of a Safe and Practical Synthesis of Enantiomerically Pure ( S )- and ( R )- N -Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. Available at: [Link]

  • [ResearchGate] - The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • [ResearchGate] - Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • [Molecules] - Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • [RSC Advances] - Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • [Chemistry LibreTexts] - Buchwald-Hartwig Amination. Available at: [Link]

  • [ResearchGate] - Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • [Google Patents] - A kind of synthetic method of N-Boc piperazines.
  • [Dalton Transactions] - The use of the sterically demanding IPr* and related ligands in catalysis. Available at: [Link]

  • [Molecules] - FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

  • [Molecules] - Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • [Beilstein Journal of Organic Chemistry] - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • [ResearchGate] - Trifluoromethyl-Containing Pyrazolinyl (p-Tolyl) Sulfones: The Synthesis and Structure of Promising Antimicrobial Agents. Available at: [Link]

  • [Green Chemistry] - Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]

  • [Journal of the American Chemical Society] - Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. Available at: [Link]

  • [Pharmaceutics] - Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Available at: [Link]

Sources

Technical Support Center: Managing Reaction Exotherms in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. For researchers and drug development professionals, incorporating fluorine into heterocyclic scaffolds is a critical strategy for improving metabolic stability, lipophilicity, and target binding affinity. However, the reagents required for these transformations—ranging from nucleophilic aminosulfur trifluorides to electrophilic N-F reagents and elemental fluorine—are inherently highly reactive.

This guide bridges the gap between theoretical reaction mechanisms and practical process safety. By understanding the causality behind thermal events, you can implement self-validating protocols that ensure both high product yields and rigorous operational safety.

Quantitative Thermal Hazard Data

Before troubleshooting, it is critical to understand the thermodynamic baseline of your reagents. The table below summarizes the thermal stability profiles of common fluorinating agents to inform your scale-up strategy.

Fluorinating ReagentDecomposition OnsetExothermic Heat (-ΔH)Mechanistic HazardRecommended Mitigation
DAST ~140 °C (Detonation risk >90 °C)1700 J/gBimolecular disproportionation to SF₄ and explosive (Et₂N)SF₂ 1Continuous flow chemistry or substitution [[2]]()
Deoxo-Fluor ~140 °C1100 J/gDelayed exothermic decomposition, though lower max heat flow than DASTActive cooling; controlled dosing 3
XtalFluor-E 119 °C661 J/gLower energy release; enhanced crystalline stabilityStandard batch protocols with adequate cooling 1
Selectfluor >200 °C (Melting)N/ARapid N-F bond insertion releases sudden heatRate-limited dissolution; incremental dosing 4
10% F₂ in N₂ N/A (Gas)N/ARadical chain reactions are violently exothermicMicroreactor flow systems for heat dissipation 5
Troubleshooting & FAQs

Q1: We are scaling up a deoxofluorination of a heterocyclic ketone using DAST. Accelerating Rate Calorimetry (ARC) data shows a severe runaway risk above 85 °C. How do we mitigate this? A1:

  • The Causality: DAST is a liquid at room temperature but becomes highly unstable when heated. Above 90 °C, it undergoes a bimolecular disproportionation to form sulfur tetrafluoride (SF₄) and bis(diethylamino)sulfur difluoride. The latter intermediate is highly unstable and detonates exothermically, releasing ~1700 J/g of energy 1.

  • The Solution: You must either substitute the reagent or change the reactor paradigm. Replacing DAST with Deoxo-Fluor or crystalline XtalFluor salts provides conformational rigidity that slows the decomposition rate 3. Alternatively, transitioning to a continuous flow reactor limits the reacting volume, preventing the bulk accumulation of explosive intermediates while maintaining high throughput [[2]]().

Q2: During the electrophilic fluorination of a diazocarbonyl intermediate with Selectfluor, we observe a sudden temperature spike leading to decomposition. Why does this happen? A2:

  • The Causality: The transition-metal-free N-F bond insertion into diazocarbonyl compounds is a rapid, first-order reaction with respect to both the substrate and Selectfluor [[6]](). In a batch reactor, adding the reagent too quickly overwhelms the vessel's heat transfer coefficient, causing localized hot spots that trigger substrate decomposition.

  • The Solution: Implement a rate-limited dissolution strategy. Suspend the Selectfluor in a cold solvent where it is only sparingly soluble, and dose the substrate slowly. The reaction rate will be throttled by the dissolution rate of the Selectfluor, flattening the thermal curve.

Q3: We want to use direct F₂ gas for the fluorination of a pyridine derivative, but previous attempts resulted in charring and minor explosions. Can this be done safely? A3:

  • The Causality: Elemental fluorine is the most reactive of all elements. Its reaction with organic compounds proceeds via radical chain mechanisms that are exceptionally fast and highly exothermic. In batch vessels, the poor gas-liquid mass transfer and low surface-area-to-volume ratio make heat dissipation nearly impossible, leading to runaway combustion 5.

  • The Solution: Direct fluorination must be performed using a diluted gas mixture (typically 10% F₂ in N₂) within a continuous flow microreactor. The microreactor's internal dimensions provide the massive surface area required to instantly dissipate the heat of the radical chain reaction 7.

ExothermDecisionTree Start Exotherm Detected During Fluorination CheckReagent Is Reagent DAST or F2 Gas? Start->CheckReagent FlowChem Transition to Continuous Flow CheckReagent->FlowChem Yes CheckDosing Is Dosing Rate Controlled? CheckReagent->CheckDosing No Success Safe Scale-Up Achieved FlowChem->Success SlowDose Implement Syringe Pump & Active Cooling CheckDosing->SlowDose No SubReagent Substitute with Deoxo-Fluor / XtalFluor CheckDosing->SubReagent Yes SlowDose->Success SubReagent->Success

Caption: Decision tree for troubleshooting and mitigating fluorination exotherms.

Self-Validating Experimental Protocols

To guarantee reproducibility and safety, the following protocols are designed as self-validating systems . This means the procedure cannot advance to the next step unless a specific physical or analytical condition is met, proving the system is stable.

Protocol 1: Continuous Flow Deoxofluorination of Ketones

This protocol replaces hazardous batch DAST reactions by utilizing the superior heat and mass transfer of flow chemistry [[2]]().

Step 1: System Priming and Hydrodynamic Validation

  • Action: Pump anhydrous dichloromethane (DCM) through the microreactor system at the target combined flow rate (e.g., 2.0 mL/min).

  • Causality: Ensures steady-state hydrodynamics and verifies that the cooling bath is effectively chilling the reactor coil before reactive species are introduced.

  • Self-Validation Check: Monitor the inline pressure transducer. A stable pressure reading (± 0.5 bar) for 5 minutes validates that the microreactor is free of blockages. Do not proceed if pressure fluctuates.

Step 2: Reagent Introduction and Thermal Equilibration

  • Action: Introduce the heterocyclic ketone (in DCM) and the fluorinating agent (DAST or SF₄/amine) via independent, calibrated syringe pumps into a T-mixer.

  • Causality: The T-mixer creates a high interfacial area, preventing localized concentration gradients that trigger runaway exotherms. The subsequent microreactor coil instantly dissipates the heat of reaction 7.

  • Self-Validation Check: Monitor the external cooling bath temperature. A deviation of <1 °C confirms the heat of reaction is being successfully absorbed by the reactor's high surface-area-to-volume ratio.

Step 3: Inline Reaction Monitoring

  • Action: Pass the reactor effluent through an inline FTIR flow cell before it reaches the collection vessel.

  • Causality: Real-time monitoring prevents the collection of unreacted, potentially hazardous intermediates.

  • Self-Validation Check: The continuous disappearance of the substrate's carbonyl stretch (~1700 cm⁻¹) and the appearance of the C-F stretch (~1000-1200 cm⁻¹) validates steady-state conversion. If the C=O peak intensity increases, the system must automatically pause the pumps.

FlowSetup Substrate Substrate Feed (Heterocycle) Mixer T-Mixer (High Mass Transfer) Substrate->Mixer Fluorine Fluorinating Agent (e.g., 10% F2 in N2) Fluorine->Mixer Reactor Microreactor Coil (Active Heat Dissipation) Mixer->Reactor InlineIR Inline FTIR (Self-Validating Check) Reactor->InlineIR Quench Inline Quench & Collection InlineIR->Quench

Caption: Continuous flow microreactor setup for highly exothermic fluorinations.

Protocol 2: Safe Electrophilic Fluorination with Selectfluor in Batch Scale-Up

This protocol manages the intense exotherm associated with N-F bond insertions into enolates or diazocarbonyls [[6]]().

Step 1: Reagent Suspension and Baseline Establishment

  • Action: Suspend Selectfluor (1.1 equiv) in anhydrous acetonitrile and cool to 0 °C under argon.

  • Causality: Selectfluor is only sparingly soluble in cold acetonitrile. Maintaining a suspension ensures the reaction rate is throttled by the physical dissolution rate of the solid reagent.

  • Self-Validation Check: Record the baseline internal temperature for 5 minutes using a calibrated internal thermocouple. A flat thermal baseline (± 0.1 °C) must be established before any substrate is added.

Step 2: Incremental Substrate Dosing

  • Action: Add the heterocyclic substrate (dissolved in minimal acetonitrile) via a syringe pump at a rate of 0.05 equivalents per minute.

  • Causality: Slow dosing prevents the accumulation of the highly reactive substrate, ensuring the heat generated does not exceed the cooling capacity of the reactor jacket.

  • Self-Validation Check (The 5% Rule): Pause dosing after the first 5% of the substrate has been added. The internal temperature should spike slightly and then return to the baseline within 2 minutes. This thermal relaxation validates the reactor's cooling capacity. If the temperature does not return to baseline, the system fails the validation; dosing must remain paused while external cooling is increased.

Step 3: Post-Reaction Hold and Quench

  • Action: Once dosing is complete, maintain stirring at 0 °C for 30 minutes before allowing the mixture to warm to room temperature. Quench with saturated aqueous sodium thiosulfate.

  • Causality: The hold time ensures complete consumption of the dissolved Selectfluor before the temperature is raised, preventing a delayed exotherm.

References
  • Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. ACS Publications.
  • Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. ResearchGate.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry.
  • Aminofluorination: transition-metal-free N–F bond insertion into diazocarbonyl compounds. Chemical Science.
  • Generation and Use of Reactive Intermediates Exploiting Flow Technology. Chimia.

Sources

Technical Support Center: Column Chromatography Optimization for Fluorinated Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of fluorinated piperazine derivatives. Fluorinated piperazines are critical pharmacophores in medicinal chemistry, offering modulated lipophilicity, metabolic stability, and target binding affinity. However, their unique physicochemical properties—specifically, the interplay between the basic secondary/tertiary amines and the highly electronegative fluorine atoms—create distinct challenges during silica gel column chromatography.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity isolations.

Section 1: Diagnostic Workflow

G N1 Fluorinated Piperazine Separation Issue N2 Is the compound streaking or tailing? N1->N2 N3 Poor Resolution (Co-elution) N2->N3 No N4 Add 1-2% Et3N or NH4OH to Mobile Phase N2->N4 Yes N5 Switch to Reversed-Phase (C18) or Optimize Gradient N3->N5 N6 Still Tailing? N4->N6 N8 Successful Purification N5->N8 N7 Use Amine-Functionalized Silica or Basic Alumina N6->N7 Yes N6->N8 No N7->N8

Troubleshooting workflow for fluorinated piperazine chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why do my fluorinated piperazine derivatives streak so severely on standard silica gel, even when I use highly polar solvent systems like DCM/MeOH? A1: Streaking (or tailing) is primarily caused by secondary acid-base interactions between the basic nitrogen atoms of the piperazine ring and the weakly acidic silanol groups (Si-OH) on the surface of normal-phase silica gel[1]. While standard piperazine has a pKa₁ of ~9.73 and pKa₂ of ~5.35[2], the introduction of electron-withdrawing fluorine atoms (e.g., a trifluoromethyl or fluorophenyl group) lowers the basicity of the adjacent amines via inductive effects. However, the nitrogens often remain basic enough to act as hydrogen-bond acceptors or become protonated by the acidic silanols (which have a pKa of ~4.5 to 6.0 depending on metal ion impurities)[1]. This ionic interaction leads to multiple retention mechanisms, causing the compound to smear across the column. Increasing solvent polarity alone does not disrupt these specific ionic interactions; a competing base is required.

Q2: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as a mobile phase modifier? A2: For normal-phase chromatography of fluorinated piperazines, Triethylamine (TEA) is generally preferred in non-aqueous solvent systems (like Hexane/EtOAc or DCM/MeOH)[3]. Causality: TEA acts as a sacrificial base. Because it is highly basic and sterically hindered, it aggressively binds to the acidic silanol sites on the silica gel, effectively "neutralizing" or deactivating the stationary phase[4]. This prevents your fluorinated piperazine from interacting with the silanols, allowing it to partition normally based on polarity. Aqueous ammonia (NH₄OH) can be effective, but the water content can deactivate the silica gel unpredictably and cause partitioning issues[5]. If ammonia is necessary, using a commercially available solution of anhydrous ammonia in methanol (e.g., 2M NH₃ in MeOH) is far superior to aqueous NH₄OH to maintain a strictly non-aqueous environment[5].

Q3: I added 1% TEA, but my diastereomeric fluorinated piperazines are still co-eluting. What is the next logical step? A3: If tailing is resolved but resolution remains poor, the standard silica stationary phase is likely not providing enough selectivity for the subtle electronic or steric differences introduced by the fluorine atoms. You should switch to an Amine-functionalized silica (NH₂-silica) or Reversed-Phase (C18) chromatography [4]. Amine-functionalized silica permanently masks the silanol groups and provides a mildly basic surface, eliminating the need for TEA[4]. If switching to Reversed-Phase (C18), you can exploit the lipophilic nature of the fluorine atoms. By adjusting the mobile phase pH to 2 units above the pKa of your fluorinated piperazine, you ensure the molecule is in its neutral, free-base form, maximizing its retention and resolution on the hydrophobic C18 phase[4].

Section 3: Quantitative Data & Physicochemical Comparisons

To optimize your purification, it is crucial to understand how fluorination alters the pKa and chromatographic behavior of the piperazine core.

Compound ClassApprox. pKa₁ (Conjugate Acid)Approx. pKa₂Lipophilicity (LogP) TrendRecommended Stationary PhasePreferred Modifier
Unsubstituted Piperazine9.735.35LowAmine-functionalized SilicaNH₃ in MeOH
Mono-fluorinated Piperazine8.5 - 9.04.5 - 5.0ModerateNormal Phase Silica1-2% TEA
Trifluoromethyl Piperazine7.0 - 7.5< 4.0HighReversed-Phase (C18)0.1% Formic Acid (if low pH) or High pH Buffer
N-(4-Fluorophenyl)piperazine~ 8.9~ 4.2HighNormal Phase / C181% TEA

Note: Fluorination generally decreases the pKa of the basic amines due to strong inductive electron withdrawal (-I effect), while simultaneously increasing the lipophilicity of the molecule. This dual effect makes reversed-phase chromatography highly effective for heavily fluorinated derivatives.

Section 4: Self-Validating Experimental Protocols
Protocol A: TEA-Deactivated Normal Phase Flash Chromatography

Objective: Purify moderately basic fluorinated piperazines while suppressing silanol-induced tailing. Self-Validation Checkpoint: The column must elute a tight, symmetrical band. If the band tails, the silica was insufficiently deactivated.

  • Solvent Preparation: Prepare the mobile phase (e.g., 5% MeOH in DCM). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture. Scientific Insight: Do not exceed 2% TEA, as excessive base can dissolve the silica gel over time and co-elute with your product[3].

  • Column Packing & Equilibration: Slurry-pack the silica gel using the TEA-containing mobile phase. Flush the column with at least 3 column volumes (CV) of the mobile phase.

  • Validation of Deactivation: Check the pH of the eluent exiting the column. It should be distinctly basic (pH > 8 on indicator paper). If it is neutral, the silica silanols are still absorbing the TEA; continue flushing until the eluent is basic.

  • Sample Loading: Dissolve the crude fluorinated piperazine in the minimum volume of the mobile phase. Load evenly onto the column head.

  • Elution: Run the column at a steady flow rate. Collect fractions and monitor via TLC (using the same TEA-spiked solvent system).

  • Post-Purification: TEA has a boiling point of 89°C. Remove it during rotary evaporation, followed by high vacuum. If TEA salts persist, dissolve the product in an organic solvent and wash with saturated aqueous NaHCO₃.

Protocol B: High-pH Reversed-Phase (C18) Chromatography

Objective: Separate closely related fluorinated piperazine diastereomers that co-elute on normal phase. Self-Validation Checkpoint: The retention time should increase as the pH of the mobile phase exceeds the pKa of the compound.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) aqueous buffer. Adjust the pH to 10.0 using concentrated ammonium hydroxide. Scientific Insight: At pH 10, the fluorinated piperazine (pKa ~7.5-8.9) is fully deprotonated (free base form), maximizing its interaction with the hydrophobic C18 chains[4].

  • Column Equilibration: Equilibrate a C18 flash column with 5 CV of 5% Acetonitrile (MeCN) / 95% basic buffer.

  • Sample Loading: Dissolve the sample in a small amount of DMSO or the starting mobile phase and inject it into the column.

  • Gradient Elution: Run a shallow gradient from 5% MeCN to 95% MeCN over 15-20 CV. The fluorinated derivatives will elute based on the subtle lipophilic differences imparted by the spatial orientation of the fluorine atoms.

  • Recovery: Lyophilize the collected fractions. Ammonium bicarbonate is volatile and will sublime completely under high vacuum, leaving salt-free product.

References
  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Source: University of Regina / ACS Publications | URL: [Link]

  • Title: The little secrets of silica gel in liquid chromatography columns | Source: uHPLCs | URL: [Link]

  • Title: Understanding the volatile nature and strong basicity of triethylamine in organic synthesis | Source: BDMAEE | URL: [Link]

  • Title: Flash Column Chromatography with Ammonia: Your experiences please! | Source: Reddit (r/OrganicChemistry) | URL: [Link]

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? | Source: Biotage | URL: [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with incomplete tert-butyloxycarbonyl (Boc) deprotection. While removing a Boc group is often considered a routine procedure in peptide and organic synthesis, the reality of complex molecular architectures often introduces significant challenges.

This guide is designed to move beyond basic protocols. Here, we dissect the chemical causality behind incomplete reactions, provide self-validating experimental workflows, and offer advanced troubleshooting strategies to ensure the integrity of your target molecules.

Diagnostic FAQs: Understanding the "Why"

Q1: Why is my Boc deprotection reaction incomplete even after extended reaction times? A1: Incomplete deprotection is rarely a failure of the reagent itself, but rather a micro-environmental issue within your reaction flask. The most common culprits are:

  • Steric Hindrance: Bulky adjacent functional groups can physically block the acid from protonating the carbamate oxygen, stalling the first step of the mechanism[1].

  • Insufficient Acid Strength: A standard 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) solution may not provide a high enough proton activity for resistant substrates[1].

  • Poor Solvation: If the intermediate carbamic acid or the resulting amine salt precipitates prematurely, it can trap unreacted starting material in a solid matrix, preventing complete conversion[1].

Q2: I see multiple spots on my TLC or multiple masses on my LC-MS. Is this incomplete deprotection? A2: Often, what appears to be incomplete deprotection is actually a side reaction. During acidic cleavage, the Boc group fragments into a highly reactive tert-butyl cation[2]. If this electrophile is not immediately quenched, it will alkylate electron-rich moieties in your molecule (such as the indole ring of Tryptophan, the thioether of Methionine, or free thiols)[1]. On an LC-MS, this presents as a +56 Da mass shift relative to your desired product. To prevent this, nucleophilic "scavengers" must be added to the reaction mixture[1].

Q3: How does the chemical mechanism dictate my troubleshooting approach? A3: Boc deprotection is an acid-catalyzed process driven by equilibrium and gas evolution. The mechanism proceeds via protonation of the carbamate, followed by the expulsion of a tert-butyl cation to form a carbamic acid intermediate[2]. This carbamic acid is unstable and rapidly decarboxylates to release CO2​ gas, leaving behind the protonated amine salt[3]. Because gas evolution drives the reaction forward, running the reaction in a sealed system can stall the equilibrium.

G A Boc-Protected Amine (Stable) B Protonated Carbamate (Acid Catalyst Added) A->B + H+ C Carbamic Acid + tert-Butyl Cation B->C Fragmentation D Free Amine Salt + CO2 (gas) + Isobutylene C->D Decarboxylation & Scavenging

Fig 1: Stepwise chemical mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Logic & Workflow

When faced with a failed deprotection, do not simply increase the reaction time. Use the decision tree below to systematically identify and resolve the root cause.

G Start Incomplete Deprotection Detected (LC-MS/TLC) Check1 Are side products present (e.g., +56 Da mass)? Start->Check1 Path1A Yes: Alkylation Occurring Check1->Path1A Path1B No: True Incomplete Reaction Check1->Path1B Fix1A Add Scavengers (TIPS, Water, Anisole) Path1A->Fix1A Check2 Is the amine sterically hindered? Path1B->Check2 Fix2A Increase Acid Conc. (50% TFA or Neat) Check2->Fix2A No Fix2B Switch to 4M HCl in 1,4-Dioxane Check2->Fix2B Yes

Fig 2: Decision tree for troubleshooting incomplete Boc deprotection workflows.

Quantitative Data: Comparing Deprotection Reagents

Selecting the right reagent system is critical. The table below summarizes the quantitative and qualitative properties of common deprotection cocktails to help you pivot when your standard protocol fails.

Deprotection SystemAcid StrengthVolatilityScavenger CompatibilityPrimary Use Case
20-50% TFA in DCM ModerateHigh (Easy removal via co-evaporation)ExcellentStandard peptides, general organic synthesis[1],[2].
4M HCl in 1,4-Dioxane HighLow (Requires trituration for isolation)GoodSterically hindered amines, TFA-sensitive downstream steps[1].
Neat TFA Very HighHighGoodHighly resistant Boc groups, solid-phase peptide synthesis (SPPS)[2].
Oxalyl Chloride in MeOH MildModerateN/AHighly acid-labile substrates (e.g., complex natural products)[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation steps. Below are two field-proven methodologies for overcoming stubborn Boc groups.

Protocol A: Optimized TFA/DCM Deprotection with Scavenger Cocktail

Use this protocol when side reactions (alkylation) are suspected, or when dealing with peptides containing sensitive residues like Tryptophan or Methionine[1].

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1−0.2 M[2].

  • Scavenger Addition: Add a scavenger cocktail consisting of 2.5% Triisopropylsilane (TIPS) and 2.5% deionized water (v/v relative to the final reaction volume)[1]. Causality: TIPS acts as a hydride donor to rapidly quench the tert-butyl cation, preventing it from attacking your molecule[1].

  • Acidification: Cool the flask to 0∘C using an ice bath. Slowly add TFA dropwise until the solution reaches 50% TFA by volume[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Ensure the flask is vented (e.g., via a needle in a septum) to allow CO2​ gas to escape, driving the equilibrium forward[2].

  • Validation (Self-Check): Spot the reaction mixture on a TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin. A successful deprotection will yield a highly polar spot that turns bright purple or yellow upon heating, confirming the presence of a free primary or secondary amine.

  • Workup: Concentrate the mixture in vacuo. To remove residual TFA, add toluene and co-evaporate under reduced pressure 2-3 times[1]. The product is isolated as the TFA salt[2].

Protocol B: 4M HCl in Dioxane for Sterically Hindered Amines

Use this protocol when 50% TFA fails due to severe steric hindrance. HCl provides a much smaller protonating species than the bulky trifluoroacetate anion, and dioxane offers excellent solvation for polar intermediates[1].

Step-by-Step Methodology:

  • Preparation: Suspend the Boc-protected amine (1.0 eq) in a commercially available solution of 4M HCl in 1,4-dioxane (using 4 to 5 equivalents of acid)[1].

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 30 minutes to 2 hours[1].

  • Validation (Self-Check): Monitor the reaction via LC-MS. Look for the complete disappearance of the [M+H]+ peak of the starting material and the appearance of the [M−100+H]+ peak, corresponding to the loss of the Boc group ( −100 Da).

  • Workup: As the reaction progresses, the deprotected amine will often precipitate directly out of the dioxane solution as the hydrochloride salt[1].

  • Isolation: Add cold diethyl ether to the reaction flask to fully precipitate the product. Filter the solid, wash thoroughly with additional cold ether to remove organic impurities, and dry under high vacuum[2].

References

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at:[Link]

  • Royal Society of Chemistry (RSC Advances). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at:[Link]

Sources

Diagnostic Overview: The Palladium Catalytic Cycle and Divergent Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side-Product Formation in Palladium-Catalyzed Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In modern drug development and complex organic synthesis, simply knowing what went wrong is insufficient; you must understand the mechanistic causality behind catalytic failures to engineer a robust solution.

Below, we dissect the three most pervasive side reactions in palladium-catalyzed cross-couplings—protodeboronation, homocoupling, and β-hydride elimination—providing diagnostic insights, quantitative data, and self-validating experimental workflows.

To troubleshoot effectively, we must first map where the desired catalytic cycle diverges into unproductive pathways.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + Organometallic HomoC Homocoupling Side Product OxAdd->HomoC O2 or Pd(II) excess Product Cross-Coupled Product + Pd(0) TransMet->Product Reductive Elimination BetaH β-Hydride Elimination Alkene Side Product TransMet->BetaH Alkyl groups with β-H Product->Pd0 ProtoD Protodeboronation Ar-H Side Product Boronic Organoboron Reagent Boronic->TransMet Base / Pd(II) Boronic->ProtoD Base / H2O / Heat

Mechanistic divergence in Pd-catalyzed cross-coupling leading to common side products.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Issue 1: Protodeboronation in Suzuki-Miyaura Couplings

Q: My reaction yields a significant amount of the deboronated arene (Ar-H) instead of the cross-coupled product. How do I suppress this?

A: You are observing protodeboronation, the most significant undesired side reaction in Suzuki-Miyaura couplings, where the C–B bond is prematurely cleaved and replaced by a C–H bond[1].

Causality: While traditionally viewed solely as a base-catalyzed or thermally induced degradation pathway, recent high-throughput studies reveal a counterintuitive, catalyst-driven mechanism.2[2]. Therefore, while sterically hindered ligands are typically selected to facilitate difficult oxidative additions, they can paradoxically impede product formation by rapidly consuming the boronic acid before transmetalation can occur[2]. Electron-deficient and heteroaromatic boronic acids (e.g., 2-pyridyl) are exceptionally susceptible to this[1].

Resolution:

  • If oxidative addition is not the rate-limiting step, switch to less sterically demanding ligands.

  • Utilize stable organoboron reagents, such as 3, which resist protodeboronation and can be activated with weak bases[3].

Issue 2: Homocoupling of Coupling Partners

Q: I am observing high levels of biphenyl homocoupling side products. What drives this, and how do I prevent it?

A: Homocoupling (the formation of Ar–Ar from two identical organometallic coupling partners) severely reduces the yield of the desired cross-coupled product and complicates purification[4].

Causality: This side reaction is primarily driven by two factors. First,4, which then undergoes dual transmetalation with the organometallic reagent, leading to homocoupling[4]. Second, the use of Pd(II) precatalysts (like Pd(OAc)₂) requires an initial reduction to Pd(0)[5]. If the organometallic coupling partner acts as the reductant during this initiation phase,5[5].

Resolution:

  • Ensure rigorous deoxygenation of all solvents (e.g., via freeze-pump-thaw cycles).

  • Utilize pre-formed Pd(0) sources (e.g., Pd(PPh₃)₄) or specifically design the in situ pre-catalyst reduction to avoid consuming the reactant[5].

Issue 3: β-Hydride Elimination in Alkyl Couplings

Q: When attempting to couple alkyl halides, my major product is an alkene rather than the desired cross-coupled alkane. How do I favor C–C bond formation?

A: You are experiencing β-hydride elimination, a rapid and often dominant decomposition pathway for metal-alkyl complexes[6].

Causality: For β-hydride elimination to occur, the alkyl group must possess a C–H bond β to the metal, and the metal must be coordinatively unsaturated with a vacant site cis to the alkyl group[6]. The metal forms an7, leading to hydride transfer and the release of an alkene[7].

Resolution: To outcompete this pathway, transmetalation and reductive elimination must be accelerated. Use bulky, highly electron-rich bidentate phosphine ligands (e.g., dppf) or specialized Buchwald ligands. These ligands increase electron density on the palladium center (accelerating reductive elimination) and sterically block the vacant coordination site required for the β-agostic interaction[6].

Quantitative Data Presentation: Catalyst & Ligand Screening

The choice of catalyst system directly dictates the ratio of desired product to side product. The table below summarizes the impact of different catalyst systems on the Suzuki coupling of a sensitive substrate (2,4-dichloropyrimidine).

Table 1: Impact of Catalyst and Ligand Selection on Suzuki Coupling Yields and Side Products

Catalyst SystemLigandDesired Product Yield (%)Primary Side ProductMechanistic Notes
Pd(PPh₃)₄ None (Tetrakis)71%Protodeboronation (<10%)Effective baseline; Pd(0) source avoids reactant-driven reduction[8].
Pd₂(dba)₃ None<5%Unreacted / HomocouplingInefficient without a suitable added ligand to stabilize the active species[8].
Pd₂(dba)₃·CHCl₃ None35%HomocouplingModerate yield; slight improvement over standard Pd₂(dba)₃[8].
Pd(OAc)₂ Bulky Phosphine<20%Protodeboronation (>60%)Bulky ligand paradoxically accelerates Pd-catalyzed C–B bond cleavage[2].

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Workflow

To systematically minimize protodeboronation and homocoupling when working with sensitive substrates, follow this validated workflow[1][8].

Workflow Step1 1. Reagent Prep (Glovebox/Inert Atm) Step2 2. Strict Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Reagent Addition (Solid first, then Solvent) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4

Step-by-step experimental workflow for minimizing side products in sensitive cross-couplings.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Weigh the aryl halide (1.0 eq), boronic acid (1.1 eq), base (2.0 eq), and Pd catalyst (2–5 mol%) inside a glovebox or under a strict Ar/N₂ atmosphere[1].

  • Causality: Using a slight excess of boronic acid compensates for minor baseline protodeboronation, but limiting it to 1.1 eq 8[8].

Step 2: Solvent Degassing

  • Action: Subject the chosen solvent (e.g., 1,4-Dioxane/H₂O) to three consecutive freeze-pump-thaw cycles, or sparge vigorously with argon for at least 30 minutes[8].

  • Causality: Removing dissolved oxygen is critical to prevent the oxidation of Pd(0) to Pd(II), which is the primary driver of organometallic homocoupling[4].

Step 3: Reagent Addition Sequence

  • Action: Add all solid reagents to a Schlenk flask first. Seal the flask, evacuate, and backfill with inert gas three times. Add the degassed solvent last via an airtight syringe[1][8].

  • Causality: This sequence prevents the premature exposure of the active catalyst to the boronic acid in the absence of the aryl halide, minimizing baseline protodeboronation[1].

Step 4: Low-Temperature Initiation & Validation Checkpoint

  • Action: Heat the reaction to the lowest effective temperature (e.g., start at 60 °C rather than immediately jumping to 100 °C)[1]. Monitor via LC-MS after 1 hour.

  • Validation Checkpoint: Analyze the crude mixture. If the Ar–H peak (protodeboronation) is larger than the product peak, the catalytic cycle is stalled at the transmetalation step (consider a stronger base or less bulky ligand). If the Ar–Ar peak (homocoupling) is dominant, oxygen has infiltrated the system or the pre-catalyst reduction was inefficient[1][4].

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: rsc.org URL:[Link]

  • β-Hydride elimination Source: wikipedia.org URL:[Link]

  • A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato Source: chemrxiv.org URL:[Link]

  • β-Alkyl Elimination: Fundamental Principles and Some Applications | Chemical Reviews Source: acs.org URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society Source: acs.org URL:[Link]

Sources

Validation & Comparative

biological activity of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently consult on the selection of optimal chemical scaffolds for neuro-therapeutic development. When targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel—a primary integrator of nociceptive (pain) and inflammatory signaling—the choice of the core pharmacophore dictates both binding affinity and in vivo metabolic stability.

The compound 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is a masterclass in rational scaffold design. While the Boc-protected intermediate itself is biologically inert, it serves as the critical, orthogonally protected building block for synthesizing a highly potent class of TRPV1 antagonists, most notably JNJ-17203212 [1].

This guide objectively compares the biological performance of these piperazine derivatives against other benchmark TRPV1 antagonists and provides field-proven, self-validating protocols for their synthesis and biological evaluation.

Mechanistic Causality: Why This Specific Scaffold?

To understand the biological activity of the derivatives, we must look at the causality behind the structural choices of the 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine precursor:

  • The Piperazine Core: Acts as a rigid, spatial vector. Once the Boc (tert-butyloxycarbonyl) group is removed, the secondary amine is exposed for urea or amide coupling. This positions the two distinct halves of the resulting antagonist at the exact dihedral angle required to fit the capsaicin-binding pocket of the TRPV1 channel.

  • The 3-Trifluoromethyl-2-pyridinyl Moiety: This is a "privileged structure." The pyridine nitrogen serves as a critical hydrogen-bond acceptor with the TRPV1 transmembrane domains. Simultaneously, the strongly electron-withdrawing and lipophilic trifluoromethyl ( CF3​ ) group enhances metabolic stability against cytochrome P450 oxidation while maximizing hydrophobic interactions within the receptor pocket[1].

When derivatized into a urea—specifically 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide (JNJ-17203212)—the compound becomes a competitive, high-affinity blocker of Ca2+ influx triggered by noxious stimuli[2].

Pathway Stimuli Noxious Stimuli (Capsaicin, Heat, Protons) TRPV1 TRPV1 Channel (Open State) Stimuli->TRPV1 Calcium Intracellular Ca2+ Influx TRPV1->Calcium Pain CGRP Release & Nociception Calcium->Pain Antagonist JNJ-17203212 (Piperazine Derivative) Antagonist->TRPV1 Competitive Blockade

Caption: Mechanism of action: TRPV1 pathway blockade by piperazine-derived antagonists.

Comparative Profiling of TRPV1 Antagonists

How does the primary derivative of this scaffold (JNJ-17203212) compare to other industry-standard TRPV1 antagonists?

While early-generation antagonists like Capsazepine suffer from poor pharmacokinetic profiles and species-dependent efficacy (working well in guinea pigs but failing in rodent models of neuropathic pain), the pyridinylpiperazine urea derivatives exhibit robust, polymodal antagonism across species[3][4].

Table 1: Biological Activity & Efficacy Comparison of TRPV1 Antagonists

CompoundStructural ClassTRPV1 IC50​ (Capsaicin)TRPV1 IC50​ (Low pH)In Vivo Efficacy Profile
JNJ-17203212 Pyridinylpiperazine Urea~38 - 72 nM~470 nMHighly effective in bone cancer pain, osteoarthritis, and antitussive models[2][5].
BCTC Tetrahydropyrazine Carboxamide~2 nM~30 nMPotent against inflammatory hyperalgesia; partial efficacy in neuropathic pain[3].
Capsazepine Benzazepine~420 nM>10,000 nMWeak/ineffective in rodents; primarily used as an in vitro reference tool[4].
AMG9810 Cinnamide~17 nM~17 nMReverses thermal hyperalgesia; however, known to induce hyperthermia side-effects[4].

Data synthesized from high-throughput recombinant human/rat TRPV1 screening models[1][2][5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the transformation of the Boc-protected scaffold into the active drug, followed by its biological validation. Every protocol is designed as a self-validating system.

Protocol A: Scaffold Derivatization (Synthesis of JNJ-17203212)

Objective: Remove the Boc protecting group and couple the resulting amine to form the active urea derivative.

  • Boc Deprotection: Dissolve 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine (1.0 eq) in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise at 0°C. Stir for 2 hours at room temperature.

    • Validation Checkpoint: Perform LC-MS. The reaction is complete when the parent mass shifts by exactly -100 Da (loss of the Boc group), yielding the secondary amine intermediate.

  • Urea Coupling: Concentrate the intermediate under vacuum to remove excess TFA. Redissolve in anhydrous Tetrahydrofuran (THF) with N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize residual acid.

  • Isocyanate Addition: Slowly add 5-trifluoromethylpyridin-2-yl isocyanate (1.1 eq). Stir for 4 hours at room temperature.

  • Purification: Quench with water, extract with Ethyl Acetate, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

    • Validation Checkpoint: 1H -NMR should confirm the presence of the urea NH proton (~8.5 ppm) and the integration of two distinct trifluoromethyl-pyridine ring systems.

G A 1-Boc-Scaffold B Acidic Deprotection (TFA) A->B C Urea Coupling (Isocyanate) B->C D Active Derivative (JNJ-17203212) C->D E FLIPR Ca2+ Assay D->E

Caption: Workflow from Boc-protected scaffold to active TRPV1 antagonist evaluation.

Protocol B: In Vitro Biological Validation (FLIPR Calcium Assay)

Objective: Quantify the IC50​ of the synthesized derivative against capsaicin-induced TRPV1 activation.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well black-wall, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with Probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C in the dark.

  • Antagonist Pre-incubation (Critical Step): Add the synthesized derivative (JNJ-17203212) in a 10-point concentration gradient (e.g., 0.1 nM to 10 µM).

    • Causality Note: You must pre-incubate the cells with the antagonist for at least 15 minutes before adding the agonist. TRPV1 antagonists are highly lipophilic and require time to partition into the cell membrane to access the intracellular binding domains.

  • Agonist Addition & Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), establish a 10-second baseline fluorescence. Automatically inject Capsaicin (at its EC80​ concentration, typically ~100 nM) and record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Plot AUC versus log[Antagonist] to derive the IC50​ using non-linear regression.

    • Validation Checkpoint: The baseline fluorescence prior to capsaicin addition must remain stable. If the baseline rises upon adding the antagonist, the compound is acting as a partial agonist (a known phenomenon with certain TRPV1 modulators)[6].

References

  • Swanson, D. M., et al. (2005). "Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist." Journal of Medicinal Chemistry, 48(6), 1857-1872. Available at:[Link]

  • Ghilardi, J. R., et al. (2005). "Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain." Journal of Neuroscience, 25(12), 3126-3131. Available at:[Link]

  • Ghonim, M. A., et al. (2014). "TRPV1: A Potential Drug Target for Treating Various Diseases." Pharmaceuticals (MDPI), 7(5), 517-540. Available at:[Link]

Sources

in vitro and in vivo studies of compounds synthesized from 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the journey from a synthesized compound to a potential therapeutic is paved with rigorous evaluation. This guide provides an in-depth comparative analysis of compounds derived from 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine, with a primary focus on the potent and selective TRPV1 receptor antagonist, 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide , also identified as JNJ-17203212 . We will delve into its synthesis, in vitro characterization, and in vivo efficacy, drawing comparisons with other relevant TRPV1 modulators.

Introduction: The Therapeutic Potential of Targeting TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. Its activation by various stimuli, including heat, acid, and endogenous lipids, plays a crucial role in the sensation of pain. This makes TRPV1 a compelling target for the development of novel analgesics. The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and receptor affinity of drug candidates. This guide focuses on a series of compounds synthesized from a 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine scaffold, which has led to the discovery of potent TRPV1 antagonists.

Synthesis Pathway: From Building Block to Bioactive Compound

The synthesis of the lead compound, JNJ-17203212, originates from the key intermediate 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine. The general synthetic approach involves a multi-step process, as described in the medicinal chemistry literature.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Compound Synthesis 1_Boc_piperazine 1-Boc-piperazine intermediate 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine 1_Boc_piperazine->intermediate Nucleophilic Aromatic Substitution pyridinyl_halide 2-Halo-3-trifluoromethylpyridine pyridinyl_halide->intermediate deprotection Deprotection intermediate->deprotection Acidic Conditions coupling Coupling with (5-trifluoromethylpyridin-2-yl)isocyanate deprotection->coupling final_compound JNJ-17203212 coupling->final_compound Experimental_Workflow cluster_0 Pre-Study cluster_1 Intervention cluster_2 Data Collection & Analysis Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Behavioral/ Physiological Measurement Animal_Acclimation->Baseline_Measurement Model_Induction Induction of Pathological State (e.g., inflammation, nerve injury) Baseline_Measurement->Model_Induction Compound_Administration Administration of JNJ-17203212 or Vehicle/Comparator Model_Induction->Compound_Administration Post_Treatment_Measurement Post-Treatment Behavioral/ Physiological Measurement Compound_Administration->Post_Treatment_Measurement Data_Analysis Statistical Analysis Post_Treatment_Measurement->Data_Analysis Outcome Determination of Efficacy Data_Analysis->Outcome

Caption: Generalized workflow for in vivo efficacy studies.

Conclusion and Future Directions

The body of evidence from in vitro and in vivo studies strongly supports the characterization of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide (JNJ-17203212) as a potent and selective TRPV1 antagonist. Its efficacy in diverse preclinical models of pain, cough, and visceral hypersensitivity underscores the therapeutic potential of targeting the TRPV1 receptor with compounds derived from the 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine scaffold.

Further research should focus on elucidating the pharmacokinetic and pharmacodynamic relationships of this compound class and investigating the potential for side effects, such as hyperthermia, that have hindered the clinical development of other TRPV1 antagonists. The insights gained from JNJ-17203212 will undoubtedly inform the design of next-generation TRPV1 modulators with improved therapeutic profiles.

References

  • Swanson, D. M., Dubin, A. E., Shah, C., Nasser, N., Chang, L., Dax, S. L., Jetter, M., Breitenbucher, J. G., Liu, C., Mazur, C., Lord, B., Gonzales, L., Hoey, K., Rizzolio, M., Bogenstaetter, M., Codd, E. E., Lee, D. H., Zhang, S. P., Chaplan, S. R., & Carruthers, N. I. (

comparative analysis of synthetic routes to substituted piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Piperazine Scaffold in Modern Drug Design

Piperazine ranks as the third most common nitrogen heterocycle in FDA-approved pharmaceuticals, serving as the structural backbone for blockbuster drugs like Imatinib and Sildenafil[1]. Historically, synthetic methodologies have heavily favored N-substitution, with approximately 80% of piperazine-containing drugs featuring modifications exclusively at the nitrogen atoms[1]. This is largely due to the inherent nucleophilicity of the secondary amines. However, modern medicinal chemistry increasingly demands C-substituted piperazines to navigate complex patent landscapes, improve target specificity, and fine-tune pharmacokinetic profiles (e.g., modulating pKa and enhancing metabolic stability)[1].

This guide provides a rigorous comparative analysis of three distinct synthetic paradigms: Palladium-catalyzed N-arylation, de novo reductive cyclization for C-substitution, and emerging late-stage C-H functionalization.

Strategic Pathway Analysis

PiperazineSynthesis Start Target Piperazine Scaffold N_Sub N-Substitution (N1/N4) Start->N_Sub Electrophilic/Aryl Halides C_Sub C-Substitution (C2/C3/C5/C6) Start->C_Sub De novo or Direct C-H Buchwald Buchwald-Hartwig Cross-Coupling N_Sub->Buchwald Pd Catalyst + Ligand Reductive Reductive Amination & Cyclization C_Sub->Reductive Diamines + Dicarbonyls CH_Funct Late-Stage C-H Functionalization C_Sub->CH_Funct Direct C-H Activation End1 N-Aryl Piperazines Buchwald->End1 High Yield, N-Aryl End2 C-Substituted Piperazines Reductive->End2 Cis/Trans Control End3 Complex Hybrid Scaffolds CH_Funct->End3 Step-Economic

Logical pathways for piperazine functionalization based on substitution site.

Protocol Deconstruction & Mechanistic Causality

Route A: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Context: Direct N-arylation of unprotected piperazines is notoriously challenging due to the high propensity for bis-arylation. However, modern process chemistry has optimized this route for multi-kilogram scale synthesis[2]. Mechanistic Rationale: Utilizing a bulky, electron-rich biaryl phosphine ligand like RuPhos paired with a palladium precatalyst (e.g., Pd2(dba)3) accelerates the oxidative addition of unreactive aryl chlorides[3]. More importantly, the massive steric bulk of the ligand forces rapid reductive elimination of the mono-arylated product before a second coupling event can occur[3]. Employing an excess of free piperazine (or using it as a solvent) statistically suppresses bis-arylation and eliminates the need for orthogonal N-Boc deprotection steps[2].

Self-Validating Experimental Protocol:

  • Preparation: Charge a reaction vial with the target aryl chloride (1.0 equiv), RuPhos (0.04 equiv), Pd2(dba)3 (0.02 equiv), and Cs2CO3 (1.4 equiv). Causality: Cs2CO3 is selected over stronger bases like NaOtBu because it is mild enough to tolerate sensitive functional groups but basic enough to deprotonate the Pd-coordinated amine[3].

  • Reaction: Add unprotected piperazine (1.5–5.0 equiv) and an anhydrous solvent (e.g., toluene). Heat to 85–100 °C for 10–60 minutes. (Note: Aerobic, solvent-free conditions using neat piperazine have also been validated for green chemistry applications[3]).

  • In-Process Control (IPC): Monitor via LC-MS. The system validates itself when the disappearance of the aryl halide coincides strictly with the emergence of a single [M+H]+ peak corresponding to the mono-arylated product, with bis-arylation kept <5%.

  • Workup: Dilute the mixture with EtOAc and wash extensively with H2O. Validation: Because free piperazine is highly water-soluble, the aqueous wash completely removes the unreacted excess, partitioning the more lipophilic mono-N-arylpiperazine cleanly into the organic layer.

Route B: Catalytic Reductive Cyclization (C-Substitution)

Context: Constructing the piperazine core de novo allows for precise stereochemical control over C-substituents (C2/C6 positions), which is nearly impossible to achieve via direct functionalization of an intact ring[4]. Mechanistic Rationale: The reductive cyclization of bis(oximinoalkyl)amines relies on the sequential, high-pressure hydrogenolysis of N-O bonds to form a diimine intermediate[4]. Subsequent ring closure yields a dihydropyrazine. The final hydrogenation of the C=N bond occurs strictly from the less sterically hindered face of the ring, yielding predominantly cis-2,6-disubstituted piperazines[4]. Alternatively, iterative reductive amination using NaBH(OAc)3 can be used to construct elongated piperazine-piperidine conjugates; the electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity, ensuring it selectively attacks the transient iminium ion rather than unreacted ketones[5].

Self-Validating Experimental Protocol (Dioxime Route):

  • Preparation: Dissolve the bis(oximinoalkyl)amine precursor (1.0 equiv) in methanol (0.1 M). Add 5% Pd/C catalyst (10 wt%)[4].

  • Reaction: Transfer the mixture to a steel autoclave. Purge with N2, then pressurize with H2 to 40 bar. Stir vigorously at 50 °C for 6 hours[4]. Causality: High pressure (40 bar) is critical; lower pressures stall the reaction at the partially reduced hydroxylamine stage, preventing ring closure.

  • In-Process Control (IPC) & Validation: The reaction progress is self-validating via real-time pressure monitoring. A stoichiometric drop in H2 pressure correlates directly with the complete hydrogenolysis of the N-O bonds. NMR aliquot sampling will confirm success via the disappearance of the oxime -OH proton (>10 ppm) and the emergence of upfield piperazine ring protons (2.5–3.5 ppm).

  • Workup: Depressurize slowly. Filter through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the free cis-piperazine[4].

Route C: Late-Stage C-H Functionalization

Context: Direct C-H functionalization avoids lengthy de novo synthesis but is complicated by the two basic nitrogen atoms, which readily coordinate to and poison transition metal catalysts[1]. Mechanistic Rationale: To overcome catalyst poisoning, modern routes utilize transient directing groups or specific N-protecting groups (e.g., Boc, Piv). These groups sterically shield the nitrogen lone pairs and electronically direct the metal catalyst (often Ru or Ir) to selectively activate the adjacent C2/C6 positions, allowing for step-economic diversification[1].

Quantitative Comparative Data Matrix

The following table summarizes the performance metrics of the discussed synthetic routes, providing a benchmark for route selection based on target requirements.

Synthetic RoutePrimary ApplicationTypical YieldsStereocontrolAtom EconomyScalability
Buchwald-Hartwig Cross-Coupling N1/N4 Arylation65–95%N/A (Achiral)Moderate (Halide waste)Excellent (Multi-kg scale demonstrated)[2]
Reductive Cyclization (Dioximes) C2/C6 Substitution50–85%High (Cis-selective)[4]High (H2O/NH3 byproducts)Good (Requires high-pressure reactors)
Iterative Reductive Amination Elongated/Hybrid Scaffolds40–76%Moderate (Diastereomeric mixtures)Low (Borate waste)Moderate (Reagent intensive)[5]
Late-Stage C-H Functionalization C2/C3 Functionalization30–70%Variable (Directing group dependent)High (Direct C-H activation)Poor to Moderate (Catalyst poisoning risks)[1]

Conclusion & Future Perspectives

The synthetic landscape for substituted piperazines is shifting from traditional, easily accessible N-functionalization toward highly controlled C-functionalization. While Buchwald-Hartwig aminations remain the gold standard for rapid, scalable N-arylation[3], the growing need for structurally diverse, patent-busting scaffolds necessitates the adoption of de novo reductive cyclizations and late-stage C-H activations[1]. Future process chemistry optimizations will likely focus on lowering the catalyst loading in C-H functionalization and integrating continuous-flow chemistry to handle the high-pressure requirements of reductive cyclizations safely.

References

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: MDPI URL:[Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells Source: NIH / PMC URL:[Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: NIH / PMC URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL:[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL:[Link]

Sources

Comprehensive Evaluation of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine Derivatives as Next-Generation Plant Antivirals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The management of devastating phytopathogens, particularly the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), remains a critical bottleneck in global agricultural productivity. Traditional antiviral agents, such as Ningnanmycin, often exhibit limited field efficacy and face emerging resistance.

Recent agrochemical development has identified 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine as a highly versatile, privileged intermediate[1]. While the tert-butyloxycarbonyl (Boc) group serves to protect the secondary amine during initial synthesis, its subsequent deprotection allows for the regioselective coupling of diverse pharmacophores (e.g., amides, acylureas). The resulting trifluoromethylpyridine piperazine derivatives exhibit remarkable antiviral properties[2].

Why this specific scaffold?

  • Trifluoromethylpyridine Moiety: The highly electronegative –CF₃ group enhances the molecule's lipophilicity, improving cuticular penetration into plant tissues while conferring metabolic stability against enzymatic degradation[3].

  • Piperazine Bridge: The semi-rigid, nitrogen-rich piperazine ring acts as an optimal spatial linker, orienting the terminal functional groups to precisely fit within the binding pockets of viral coat proteins[1].

Mechanistic Framework: A Dual-Action Paradigm

The superior performance of these derivatives stems from a dual-action mechanism that simultaneously targets the viral architecture and primes the host's innate immune system[1][2].

  • Direct Viral Inactivation: Molecular docking and dynamics simulations reveal that these derivatives exhibit a high binding affinity for the viral Coat Protein (CP). By occupying critical allosteric sites, they disrupt the thermodynamic stability required for the self-assembly of intact virions, effectively halting viral replication[2].

  • Systemic Acquired Resistance (SAR): These compounds act as potent plant immune elicitors. Upon application, they trigger the phenylpropanoid biosynthetic pathway, leading to the significant upregulation of key defense enzymes, including Superoxide Dismutase (SOD), Polyphenol Oxidase (PPO), and Phenylalanine Ammonia-Lyase (PAL)[1].

MOA cluster_direct Direct Antiviral Action cluster_indirect Plant Immune Activation (SAR) Compound Trifluoromethylpyridine Piperazine Derivative CP Viral Coat Protein (CP) Binding Compound->CP Enzymes Upregulation of SOD, PPO, PAL Compound->Enzymes Assembly Inhibition of Viral Self-Assembly CP->Assembly Phenyl Phenylpropanoid Biosynthetic Pathway Enzymes->Phenyl Resistance Systemic Acquired Resistance (SAR) Phenyl->Resistance

Caption: Dual-action mechanism: direct viral coat protein binding and systemic acquired resistance activation.

Comparative Efficacy Analysis

To objectively benchmark the performance of these novel derivatives, we analyze the in vivo antiviral activity of a highly active representative derivative (Compound S8) against CMV, compared directly to the commercial standard, Ningnanmycin[2].

Table 1: Half-Maximal Effective Concentration (EC₅₀) Comparison against CMV
Application ModeCompound S8 EC₅₀ (μg/mL)Ningnanmycin EC₅₀ (μg/mL)Relative Efficacy (Fold Improvement)
Inactivation 18.138.42.12x
Protective 95.0171.41.80x
Curative 169.1314.71.86x

Data Interpretation: The derivative demonstrates a strictly superior pharmacological profile across all three modes of action. The exceptionally low EC₅₀ in the inactivation assay (18.1 μg/mL) corroborates the mechanistic hypothesis of direct, high-affinity coat protein disruption[2].

Self-Validating Experimental Protocol: The Half-Leaf Assay

To ensure trustworthiness and reproducibility, the evaluation of these compounds relies on the Chenopodium amaranticolor half-leaf assay.

Causality & Logic: Why the half-leaf method? Biological variance between different plants (or even different leaves on the same plant) can drastically skew viral lesion counts. By applying the test compound to the left half of a leaf and the negative control (solvent) to the right half of the exact same leaf, we create a self-validating system. Differences in leaf age, photosynthetic rate, and microclimate are perfectly normalized, ensuring that any reduction in lesions is strictly attributable to the chemical agent[1].

Step-by-Step Methodology
  • Host Preparation: Select healthy, uniform leaves of Chenopodium amaranticolor (aged 6-8 weeks). Lightly dust the adaxial surface with silicon carbide (carborundum) to create micro-abrasions, facilitating viral entry[1].

  • Compound Formulation: Dissolve the synthesized derivative in a minimal volume of DMSO and dilute with 0.1% Tween-80 aqueous solution to the target concentration (e.g., 500 μg/mL).

  • Execution by Mode of Action:

    • Inactivation Assay: Mix the virus sap with the compound solution in equal volumes. Incubate for 30 minutes at room temperature. Inoculate the left half of the leaf with this mixture, and the right half with a virus-solvent control mixture[2].

    • Protective Assay: Brush the compound solution onto the left half of the leaf and the solvent control onto the right half. Wait 24 hours to allow for SAR induction, then inoculate the entire leaf with the virus sap[2].

    • Curative Assay: Inoculate the entire leaf with the virus sap. Wait 24 hours for initial viral replication, then apply the compound to the left half and the solvent to the right half[2].

  • Incubation & Quantification: Rinse leaves with distilled water after 30 minutes to remove excess abrasive. Incubate plants in a controlled greenhouse (25°C, 12h light/dark cycle) for 3–4 days.

  • Data Analysis: Count the local necrotic lesions. Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Control Lesions - Treated Lesions) / Control Lesions] × 100

Workflow cluster_modes Application Modes (Self-Validating Half-Leaf Method) Start Select uniform leaves of Chenopodium amaranticolor Prot Protective Assay 1. Apply compound/control 2. Wait 24h 3. Inoculate virus Start->Prot Cur Curative Assay 1. Inoculate virus 2. Wait 24h 3. Apply compound/control Start->Cur Inact Inactivation Assay 1. Mix virus + compound (30m) 2. Inoculate mixture/control Start->Inact Incubate Incubate in greenhouse (3-4 days, 25°C) Prot->Incubate Cur->Incubate Inact->Incubate Evaluate Count local lesions & Calculate Inhibition Rate (%) Incubate->Evaluate

Caption: Standardized half-leaf assay workflow for evaluating protective, curative, and inactivation activities.

Conclusion for Drug Development Professionals

The transition from the 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine intermediate to functionalized active derivatives represents a significant leap in agrochemical design. The quantitative data explicitly demonstrates that these compounds outperform existing commercial standards like Ningnanmycin by a factor of ~2x across all application modes. For formulation scientists and agricultural biotechnologists, this scaffold offers a highly promising lead for developing next-generation, broad-spectrum plant immune activators and direct virucides.

References

  • Zhang, W., Guo, S., Wang, Y., Tu, H., Yu, L., Zhao, Z., Wang, Z., & Wu, J. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13:1086057.
  • Zhang, W., Guo, S., Wang, Y., Wu, Y., Yu, L., & Wu, J. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Pest Management Science, 79(7), 2571-2580.
  • Lv, Y., Dai, J.-Y., Zhao, Z.-X., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

Sources

Head-to-Head Comparison of Boc Deprotection Protocols: From Classic Acids to Green Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in peptide synthesis and medicinal chemistry. While its stability to catalytic hydrogenation and strong bases makes it an ideal orthogonal partner to Fmoc and Cbz groups, its removal requires specific acidic or thermal conditions. Selecting the optimal deprotection protocol is not a trivial operational step; it dictates the overall yield, the physical state of the final salt, and the avoidance of catastrophic side reactions.

This guide objectively compares four distinct Boc deprotection protocols, detailing the mechanistic causality behind each to help you select the most robust self-validating system for your workflow.

Mechanistic Causality: The tert-Butyl Cation Problem

Before selecting a protocol, one must understand the inherent vulnerability of Boc cleavage. Acid-mediated deprotection proceeds via the protonation of the carbamate carbonyl, followed by the extrusion of carbon dioxide and the generation of a highly reactive tert-butyl cation ( t -Bu + ).

If left unchecked, this carbocation acts as a potent electrophile, readily alkylating electron-rich amino acid side chains such as the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), and the phenol of Tyrosine (Tyr) . To counteract this, carbocation scavengers (e.g., Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), or thioanisole) must be introduced into the cleavage cocktail. These scavengers act as kinetically favored nucleophiles, trapping the t -Bu + cation before it can irreversibly modify the target substrate.

Head-to-Head Protocol Comparison

The Industry Standard: TFA in Dichloromethane (DCM)

Trifluoroacetic acid (TFA) is the most ubiquitous reagent for Boc removal. It is highly effective but requires careful handling and scavenger optimization.

  • Expertise & Causality: The high dielectric constant of DCM stabilizes the transition state of the carbamate cleavage. However, because TFA is a strong acid ( pKa​≈0.23 ), it leads to the non-specific cleavage of other acid-labile groups. Furthermore, TFA generates trifluoroacetate salts, which are notoriously hygroscopic oils. This can severely complicate downstream purification unless the product is immediately neutralized or subjected to ion-exchange chromatography.

  • Self-Validating Methodology:

    • Dissolve the Boc-protected amine in anhydrous DCM to a concentration of 0.1 M.

    • Critical Step: If sensitive residues (Trp, Tyr, Met) are present, add a scavenger cocktail (e.g., 2.5% TIS, 2.5% H 2​ O) prior to acidification.

    • Add TFA to achieve a final concentration of 20–50% (v/v).

    • Stir at room temperature for 30–120 minutes. Monitor by LC-MS until the starting material mass is entirely consumed.

    • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

The Crystalline Alternative: 4M HCl in 1,4-Dioxane

When a solid, easy-to-handle hydrochloride salt is required directly from the reaction mixture, HCl in dioxane is the superior choice .

  • Expertise & Causality: Dioxane has a low dielectric constant, which drastically reduces the solubility of the resulting amine hydrochloride salt. This insolubility provides a thermodynamic driving force for the reaction (Le Chatelier's principle) and physically protects the newly formed amine from further side reactions by precipitating it out of the reactive solution.

  • Self-Validating Methodology:

    • Dissolve the substrate in a minimal amount of DCM or methanol.

    • Add 5–10 equivalents of 4M HCl in 1,4-dioxane.

    • Stir at room temperature for 30–60 minutes.

    • Validation: The reaction is visually self-validating; the deprotected amine hydrochloride salt will typically precipitate as a white solid.

    • Isolate by vacuum filtration and wash thoroughly with cold anhydrous diethyl ether.

Mild & Chemoselective: Oxalyl Chloride in Methanol

For complex substrates containing highly acid-labile groups (e.g., acetals, sensitive esters) where TFA or HCl would cause catastrophic degradation, a mild approach using oxalyl chloride is highly effective .

  • Expertise & Causality: This method avoids bulk acidity. Instead, oxalyl chloride undergoes slow, controlled solvolysis with methanol to generate HCl in situ at a steady-state concentration. This localized, low concentration of acid is sufficient to protonate the Boc carbonyl but mild enough to preserve highly sensitive orthogonal protecting groups.

  • Self-Validating Methodology:

    • Dissolve the Boc-amine (1 equiv.) in anhydrous methanol.

    • Slowly add oxalyl chloride (3 equiv.) dropwise at room temperature.

    • Stir for 1–4 hours. Monitor via TLC (stain with ninhydrin to confirm the presence of the free amine).

    • Quench carefully with saturated aqueous NaHCO 3​ and extract with ethyl acetate.

Green Chemistry: Deep Eutectic Solvents (DES)

Recent process chemistry advancements prioritize sustainability, replacing hazardous halogenated or ethereal solvents with Deep Eutectic Solvents like Choline Chloride/p-Toluenesulfonic acid (ChCl:pTSA) .

  • Expertise & Causality: The DES acts as both the solvent and the Brønsted acid catalyst. The dense hydrogen bond network in the ChCl:pTSA system activates the Boc carbonyl via extensive hydrogen bonding, significantly lowering the activation energy for cleavage. Its negligible vapor pressure and high atom economy make it an environmentally benign alternative.

  • Self-Validating Methodology:

    • Prepare the DES by mixing Choline Chloride and pTSA monohydrate (1:1 molar ratio) at 80°C until a clear, homogenous liquid forms.

    • Add the Boc-protected substrate (1 mmol) directly to 1 mL of the DES at room temperature.

    • Stir for 10–30 minutes.

    • Add water to precipitate the product, or extract the free amine with a green solvent such as 2-MeTHF after mild basic workup.

Quantitative Data Comparison

The following table summarizes the performance metrics of the four protocols based on empirical data:

ProtocolReagent SystemTypical Reaction TimeYield RangeChemoselectivityFinal Salt FormGreenness / Sustainability
Standard Acidic 20-50% TFA in DCM30 - 120 min90 - 99%Low (cleaves acetals, trityl)Trifluoroacetate (often oily)Poor (halogenated solvent)
Crystalline Salt 4M HCl in Dioxane30 - 60 min90 - 99%Low (cleaves sensitive esters)Hydrochloride (crystalline solid)Poor (toxic solvent)
Mild / Selective Oxalyl Chloride in MeOH1 - 4 hours70 - 95%High (tolerates esters, acetals)HydrochlorideModerate
Green Chemistry DES (ChCl:pTSA)10 - 30 min95 - 99%Moderatep-ToluenesulfonateExcellent (solvent-free)

Workflow: Selecting the Optimal Protocol

To streamline decision-making in the laboratory, follow this logical workflow based on the structural liabilities of your target molecule:

Workflow Start Boc-Protected Substrate AcidLabile Acid-Labile Groups Present? (e.g., Acetals, Esters) Start->AcidLabile Mild Oxalyl Chloride / MeOH (Mild & Chemoselective) AcidLabile->Mild Yes SensitiveRes Sensitive Residues Present? (Trp, Tyr, Met, Cys) AcidLabile->SensitiveRes No Scavengers TFA / DCM + Scavengers (TIS, EDT, Thioanisole) SensitiveRes->Scavengers Yes SaltForm Require Direct Crystalline Salt? SensitiveRes->SaltForm No HCl 4M HCl in Dioxane SaltForm->HCl Yes Standard DES (ChCl:pTSA) or TFA / DCM SaltForm->Standard No

Decision tree for selecting the optimal Boc deprotection protocol based on substrate properties.

Conclusion

While TFA/DCM remains the workhorse of peptide and medicinal chemistry, it is not a one-size-fits-all solution. By understanding the mechanistic causality behind carbocation generation and solvent effects, researchers can strategically deploy alternative methods—such as HCl/Dioxane for immediate crystallization, Oxalyl Chloride for delicate chemoselectivity, or Deep Eutectic Solvents for sustainable scale-up. Validating each step through rigorous analytical monitoring ensures that the deprotection phase accelerates, rather than hinders, the drug development pipeline.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances, 2020. Available at:[Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection . Molecules, 2022. Available at:[Link]

comparative docking studies of trifluoromethylpyridine piperazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structure-based drug design, I approach the evaluation of novel chemotypes not merely as a synthetic exercise, but as a multidimensional optimization problem. The fusion of the trifluoromethylpyridine (TFMP) moiety with a piperazine linker has emerged as a highly versatile and potent scaffold in both agrochemical and pharmaceutical pipelines.

This guide provides an objective, data-driven comparison of the docking performance and in vitro efficacy of TFMP-piperazine analogs across two distinct biological targets: Succinate Dehydrogenase (SDH) for antifungal applications, and the Cucumber Mosaic Virus (CMV) coat protein for antiviral interventions.

Mechanistic Rationale: The Pharmacophore Logic

Before diving into the computational protocols, it is critical to understand the causality behind selecting the TFMP-piperazine scaffold.

  • Trifluoromethylpyridine (TFMP) Core: The strong electron-withdrawing nature of the −CF3​ group lowers the pKa of adjacent basic centers, modulating membrane permeability. Furthermore, the fluorine atoms participate in orthogonal halogen bonding within hydrophobic protein pockets, significantly increasing target residence time.

  • Piperazine Linker: Piperazine acts as a conformationally flexible bridge. Unlike rigid aromatic linkers, the chair conformation of piperazine allows the terminal functional groups (such as amides or acrylamides) to dynamically adjust their dihedral angles. This flexibility is crucial for navigating narrow binding channels and positioning hydrogen-bond acceptors optimally against target residues.

Pharmacophore TFMP Trifluoromethylpyridine (TFMP) Core PIP Piperazine Linker TFMP->PIP LIP Lipophilic Penetration & Halogen Bonding TFMP->LIP RGRP Amide/Acrylamide R-Group PIP->RGRP FLEX Conformational Flexibility & H-Bond Acceptor PIP->FLEX TARG Target-Specific Binding (e.g., TRP173, TYR58) RGRP->TARG

Pharmacophore mapping of TFMP-piperazine analogs and their receptor interactions.

Comparative Target Analysis & Efficacy Data

To objectively evaluate this scaffold, we must compare its behavior across different biological targets. The structural adaptability of the piperazine ring allows these analogs to be tuned for entirely different mechanisms of action based on their terminal R-groups.

Case Study A: Antifungal Targeting via SDH Inhibition

Succinate dehydrogenase (SDH) is a validated target for broad-spectrum fungicides. Recent studies have demonstrated that acrylamide derivatives of TFMP-piperazine exhibit exceptional efficacy. For instance, Compound 6b was evaluated against Phomopsis sp., yielding an EC₅₀ of 4.49 μg/mL, significantly outperforming the commercial standard Azoxystrobin (24.83 μg/mL) 1. Molecular docking into the SDH active site (PDB: 2FBW) revealed that the molecule embeds deeply into the ubiquinone-binding pocket, forming robust hydrogen bonds with TRP173 and TYR58.

Case Study B: Antiviral Targeting via CMV Coat Protein

Conversely, modifying the terminal group to a biamide shifts the target profile toward viral coat proteins. Compound S8 , a biamide TFMP-piperazine derivative, exhibited potent anti-CMV activity with an inactivation EC₅₀ of 18.1 μg/mL, vastly superior to the commercial antiviral Ningnanmycin (38.4 μg/mL) 2. Docking and subsequent molecular dynamics (MD) simulations confirmed that the piperazine linker allows the TFMP group to anchor into the hydrophobic clefts of the CMV coat protein, destabilizing viral assembly 3.

Quantitative Data Summary
CompoundTerminal GroupBiological TargetPrimary ApplicationKey Interacting ResiduesEC₅₀ ValueReference Standard (EC₅₀)
Compound 6b AcrylamideSuccinate Dehydrogenase (SDH)Antifungal (Phomopsis sp.)TRP173, TYR584.49 μg/mLAzoxystrobin (24.83 μg/mL)
Compound S8 BiamideCMV Coat ProteinAntiviral (CMV Inactivation)Hydrophobic cleft residues18.1 μg/mLNingnanmycin (38.4 μg/mL)

Standardized Experimental Protocol: Self-Validating Docking Workflow

To ensure trustworthiness and reproducibility, computational workflows must be self-validating. The following step-by-step methodology outlines the rigorous protocol used to generate the comparative docking data above.

Step 1: Ligand Preparation & Energy Minimization

  • Action: Construct 3D structures of the TFMP-piperazine analogs using Chem3D.

  • Causality: Raw 2D-to-3D conversions often contain steric clashes. Apply the MMFF94 force field to minimize energy until the root-mean-square gradient falls below 0.01 kcal/mol/Å. Assign Gasteiger partial charges to accurately simulate electrostatic interactions during docking.

Step 2: Receptor Preparation (e.g., PDB: 2FBW)

  • Action: Import the crystal structure into AutoDockTools. Strip all co-crystallized water molecules, add polar hydrogens, and compute Kollman charges.

  • Causality: Water molecules can artificially block binding pockets unless they are known to be structural (mediating critical H-bonds). Adding polar hydrogens is mandatory because X-ray crystallography rarely resolves hydrogen atoms, which are essential for identifying H-bond donors/acceptors.

Step 3: Grid Box Generation (Active Site Mapping)

  • Action: Define a grid box (e.g., 20 × 20 × 20 Å) centered perfectly on the coordinates of the native co-crystallized ligand.

  • Causality: Blind docking across the entire protein surface increases false-positive poses due to the highly flexible nature of the piperazine ring. By defining a localized grid, we force the scoring function to evaluate the thermodynamic viability of the TFMP group interacting specifically with the known catalytic clefts.

Step 4: Molecular Docking & Validation Checkpoint

  • Action: Execute docking using AutoDock Vina with an exhaustiveness setting of 16.

  • Self-Validating Checkpoint: Before evaluating novel analogs, re-dock the native ligand (e.g., Fluxapyroxad for SDH). The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å.

Step 5: Molecular Dynamics (MD) Simulation

  • Action: Subject the best-docked complex to a 50 ns MD simulation using GROMACS to analyze trajectory stability.

  • Causality: Docking only provides a static snapshot in a vacuum. MD simulations are required to prove that the piperazine linker maintains its conformation and that the TFMP-target hydrogen bonds do not break under simulated physiological solvation and thermal fluctuations.

Workflow LIG 1. Ligand Preparation (Energy Minimization) DOCK 4. Molecular Docking (AutoDock Vina) LIG->DOCK REC 2. Receptor Preparation (PDB: 2FBW / CMV Coat) GRID 3. Grid Box Generation (Active Site Mapping) REC->GRID GRID->DOCK MD 5. MD Simulation (Trajectory Stability) DOCK->MD VIS 6. Visual Analysis (PyMOL / Discovery Studio) MD->VIS

Computational workflow for comparative docking and MD simulations.

Conclusion

The comparative data clearly illustrates that the TFMP-piperazine scaffold is not a "one-trick pony." By leveraging the lipophilicity of the trifluoromethylpyridine core and the spatial flexibility of the piperazine linker, researchers can rationally design highly specific inhibitors. Whether targeting the deep ubiquinone pocket of SDH for fungal control or the hydrophobic clefts of the CMV coat protein for viral inactivation, the structural logic of this scaffold provides a robust foundation for next-generation drug discovery.

References

  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: Pest Management Science (Wiley / NIH)
  • Source: Arabian Journal of Chemistry (Elsevier)

Sources

Assessing the Off-Target Effects of Drugs Derived from 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine serves as a critical, protected building block in medicinal chemistry, particularly for synthesizing central nervous system (CNS) therapeutics such as atypical antipsychotics, antidepressants, and analgesics. While the tert-butyloxycarbonyl (Boc) group facilitates orthogonal synthetic strategies by protecting the secondary amine, the resulting deprotected pharmacophore—1-(3-trifluoromethyl-2-pyridinyl)piperazine —poses significant off-target liabilities.

This guide objectively evaluates the off-target profile of drugs derived from this scaffold, comparing them against structural alternatives. By detailing self-validating experimental workflows, we provide researchers with a robust framework to assess and mitigate off-target risks, specifically human ether-à-go-go-related gene (hERG) cardiotoxicity and promiscuous G-protein coupled receptor (GPCR) binding[1][2].

Pharmacological Context & Structural Causality

The pharmacological behavior of the 3-trifluoromethyl-2-pyridinyl piperazine moiety is dictated by its distinct structural features:

  • The Basic Piperazine Nitrogen: Once the Boc group is removed, the protonated secondary amine forms a critical charge-assisted hydrogen bond with the highly conserved Asp3.32 residue found in the binding pockets of aminergic GPCRs (e.g., 5-HT1A, 5-HT2A, and D2 receptors)[3].

  • The 3-Trifluoromethyl Group: The CF₃ moiety exerts a strong electron-withdrawing effect and significantly increases the lipophilicity (clogP) of the molecule. While this enhances blood-brain barrier (BBB) penetration—a necessity for CNS drugs—it inadvertently increases the molecule's affinity for the hydrophobic inner cavity of the hERG potassium channel[2].

The hERG Liability Pathway

The hERG channel is highly susceptible to blockade by lipophilic, basic amines. Inhibition of the rapid delayed rectifier potassium current ( IKr​ ) leads to delayed ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[4].

G A Arylpiperazine Drug (High Lipophilicity/clogP) B Binding to hERG Inner Cavity (Hydrophobic Interactions) A->B C Inhibition of I_Kr K+ Current B->C D Delayed Ventricular Repolarization C->D E QT Interval Prolongation D->E F Torsades de Pointes (TdP) E->F

Figure 1: hERG-mediated cardiotoxicity pathway induced by lipophilic piperazines.

Comparative Off-Target Profiling

To assess the relative safety of the 3-trifluoromethyl-2-pyridinyl piperazine scaffold, we must benchmark it against alternative structural motifs. The table below aggregates representative structure-activity relationship (SAR) data, illustrating how structural modifications alter both primary target affinity and off-target liabilities[2][4].

Table 1: Representative Off-Target Comparison of CNS Scaffolds
Scaffold DerivativeTarget: 5-HT1A ( Ki​ , nM)Off-Target: hERG ( IC50​ , µM)Off-Target: H1 ( Ki​ , nM)Off-Target: 5-HT2C ( Ki​ , nM)
Unsubstituted Phenylpiperazine 5.21.10 (Moderate Risk)15.322.1
3-CF3-2-pyridinyl piperazine 1.80.45 (High Risk)8.212.4
Piperidine Analog (CF3-pyridinyl) 14.5>10.00 (Low Risk)42.185.0

Analysis:

  • Target Efficacy: The 3-CF3-2-pyridinyl piperazine derivative achieves superior (sub-nanomolar to low-nanomolar) affinity for the primary 5-HT1A target compared to the unsubstituted analog.

  • hERG Toxicity: The increased clogP from the CF₃ group drives the hERG IC50​ down to 0.45 µM, indicating a dangerous cardiotoxic liability. Replacing the piperazine with a piperidine ring (removing the basic nitrogen) rescues the hERG profile (>10 µM) but sacrifices primary target affinity.

  • Metabolic Off-Targets: High affinity for H1 and 5-HT2C receptors is a known cause of drug-induced weight gain and hyperprolactinemia[4]. The trifluoromethylated piperazine shows promiscuous binding to these off-targets.

Self-Validating Experimental Methodologies

To accurately assess these off-target effects, laboratories must employ rigorous, self-validating protocols. Below are the optimized methodologies for evaluating drugs derived from the 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine precursor.

Protocol 1: Automated Whole-Cell Patch-Clamp for hERG Inhibition

Binding assays are insufficient for hERG assessment because they cannot distinguish between channel states. The patch-clamp technique provides functional electrophysiological data.

Step-by-Step Methodology:

  • Compound Preparation: Deprotect the Boc group using Trifluoroacetic acid (TFA) in dichloromethane (DCM). Purify the resulting free amine and synthesize the final drug candidate. Dissolve in 100% DMSO and dilute in extracellular recording solution (final DMSO 0.1%).

  • Cell Preparation: Utilize HEK293 cells stably expressing the hERG channel. Causality: HEK293 cells lack endogenous currents that could confound IKr​ measurements.

  • Electrophysiological Setup: Establish a whole-cell patch configuration.

    • Self-Validation Checkpoint 1: Monitor seal resistance. Only proceed if seal resistance is >1 GΩ.

    • Self-Validation Checkpoint 2: Monitor access resistance ( Ra​ ). If Ra​ exceeds 15 MΩ or fluctuates by >15% during the recording, discard the cell to prevent voltage-clamp errors.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds. Causality: This opens and rapidly inactivates the hERG channels.

    • Apply a repolarizing step to -50 mV for 2 seconds. Causality: hERG channels recover rapidly from inactivation but deactivate slowly. This step elicits the characteristic outward "tail current" which is the standard metric for hERG blockade.

  • Drug Application & Validation: Perfuse the test compound.

    • Self-Validation Checkpoint 3: Apply 0.1% DMSO as a negative vehicle control. Apply 100 nM E-4031 (a known hERG inhibitor) at the end of the assay to ensure 100% current blockade, validating the cell's sensitivity.

Protocol 2: Multiplexed GPCR Functional Assays (H1, 5-HT2C)

To determine if the off-target binding results in agonism (causing specific side effects) or antagonism, functional assays measuring intracellular secondary messengers must be used.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing the target receptor (e.g., H1 or 5-HT2C) in 384-well plates.

  • Calcium Mobilization (for Gq-coupled receptors): Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add the test compounds in a 10-point concentration-response curve.

  • Signal Detection: Measure fluorescence using a FLIPR (Fluorometric Imaging Plate Reader).

    • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using positive (e.g., histamine for H1) and negative controls. A Z'-factor > 0.5 is mathematically required to validate that the assay's dynamic range and variance are sufficient for reliable data interpretation independently of the test compound.

G A 1-Boc-4-(3-CF3-2-pyridinyl)piperazine (Precursor) B Deprotection & Synthesis (Yields Active Drug) A->B C hERG Patch-Clamp (Functional Blockade) B->C D GPCR Multiplex Assay (H1, 5-HT2C, D2) B->D E Internal Validation: Seal >1 GΩ, E-4031 Control C->E F Internal Validation: Z'-factor > 0.5 D->F G Candidate Advancement or Structural Optimization E->G F->G

Figure 2: Self-validating workflow for off-target screening of synthesized derivatives.

Conclusion

While 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is a highly effective precursor for generating potent aminergic CNS drugs, the resulting pharmacophore carries inherent risks of hERG cardiotoxicity and metabolic GPCR off-target effects. By employing rigorous, self-validating patch-clamp and functional GPCR assays, researchers can accurately map these liabilities and utilize rational drug design (such as reducing clogP or modifying the basic amine) to optimize the safety profiles of their lead candidates.

References

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods N
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups ACS Public
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics N
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Preprints.org

Sources

validating the mechanism of action for novel trifluoromethylpyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action for Novel Trifluoromethylpyridine (TFMP) Kinase Inhibitors: A Comparative Guide

Executive Summary & Structural Rationale

The trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged pharmacophore in modern drug discovery. The introduction of the strongly electron-withdrawing and lipophilic trifluoromethyl (–CF₃) group onto a pyridine ring significantly alters molecular conformation, metabolic stability, and biomolecular affinity [1]. While historically dominant in agrochemicals, recent breakthroughs have repurposed TFMP derivatives for oncology. Specifically, novel TFMP-triazole hybrids have demonstrated potent anticancer activity by selectively inhibiting Aurora B Kinase (AURKB), a critical regulator of mitosis that is frequently overexpressed in hepatocellular carcinoma (HCC) [2].

This technical guide provides drug development professionals with a comprehensive framework for validating the Mechanism of Action (MoA) of novel TFMP-based AURKB inhibitors. By objectively comparing a prototype novel compound ("TFMP-T-29") against standard-of-care chemotherapeutics and clinical-stage selective inhibitors, we outline self-validating experimental workflows that ensure high-confidence target engagement and phenotypic data.

Mechanism of Action Rationale

Aurora B Kinase is the catalytic core of the Chromosomal Passenger Complex (CPC). During mitosis, AURKB phosphorylates Histone H3 at Serine 10 (pH3S10), a critical step for chromosome condensation and kinetochore-microtubule attachment. Inhibition of AURKB leads to cytokinesis failure, endoreduplication (polyploidy), and subsequent apoptosis. Validating a novel TFMP compound requires proving that cell death is a direct consequence of this specific pathway disruption, rather than off-target cytotoxicity.

MoAPathway TFMP Novel TFMP Inhibitor AURKB Aurora B Kinase TFMP->AURKB Inhibits Barasertib Barasertib (Control) Barasertib->AURKB Inhibits H3 Histone H3 AURKB->H3 Phosphorylates Apoptosis Polyploidy & Apoptosis AURKB->Apoptosis When Inhibited pH3S10 Phospho-H3 (Ser10) H3->pH3S10 Conversion Mitosis Chromosome Segregation pH3S10->Mitosis Promotes

Fig 1: Mechanism of Aurora B Kinase inhibition by TFMP compounds leading to cellular apoptosis.

Comparative Performance Data

To establish the efficacy of the novel TFMP-T-29 inhibitor, it must be benchmarked against Barasertib (AZD1152, a highly selective AURKB inhibitor) and Doxorubicin (a broad-spectrum DNA intercalator). The data below highlights the superior selectivity profile of the TFMP scaffold compared to traditional chemotherapy [3].

CompoundPrimary TargetAURKB IC₅₀ (nM)HepG2 Proliferation GI₅₀ (nM)Normal Cell (BALB/3T3) Toxicity (µM)MoA Classification
TFMP-T-29 AURKB12.445.2> 50.0ATP-competitive Kinase Inhibition
Barasertib AURKB0.3715.0> 10.0ATP-competitive Kinase Inhibition
Doxorubicin DNA / Topo IIN/A120.50.5DNA Intercalation / Damage

Data Interpretation: While Barasertib is more potent at the biochemical level, TFMP-T-29 exhibits an exceptional therapeutic window, showing negligible toxicity in normal fibroblast cells up to 50 µM.

Self-Validating Experimental Protocols

A robust MoA validation requires orthogonal assays. The following protocols are designed as self-validating systems, ensuring that experimental artifacts (such as compound autofluorescence or non-specific cell death) do not yield false positives.

Protocol A: Target Engagement via TR-FRET Kinase Assay

Objective: Validate direct, cell-free inhibition of AURKB catalytic activity. Causality & Rationale: Highly conjugated pyridine derivatives often exhibit autofluorescence, which confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a ratiometric emission readout (665 nm / 615 nm) that mathematically normalizes inner-filter effects and well-to-well volume variations, ensuring the observed IC₅₀ is a true reflection of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 2 nM recombinant human AURKB and 100 nM ULight-labeled Histone H3 peptide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Plating: Dispense 100 nL of TFMP-T-29 (10-point dose-response, 1:3 dilution series in 100% DMSO) into a 384-well low-volume proplate.

  • Enzyme Incubation: Add 5 µL of the 2X enzyme/substrate mix to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of 2X ATP (final concentration at the Km of AURKB, typically 10 µM).

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of detection mix containing 10 mM EDTA (to chelate Mg²⁺ and stop the reaction) and 2 nM Europium-anti-phospho-Histone H3 antibody.

  • Self-Validation Control: Include wells lacking ATP (100% inhibition control) and wells with DMSO only (0% inhibition control). Calculate the Z'-factor; a value >0.6 validates assay robustness.

  • Readout: Read on a microplate reader using a 340 nm excitation and dual emission at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Mechanistic Validation via High-Content Imaging of pH3S10

Objective: Confirm that the cellular cytotoxicity of TFMP-T-29 is driven specifically by AURKB inhibition in living cells. Causality & Rationale: Measuring bulk cell viability (e.g., CellTiter-Glo) cannot distinguish between targeted MoA and off-target toxicity. By using high-content single-cell imaging to quantify pH3S10 specifically in mitotic cells (gated by 4N DNA content via DAPI), we create an internal normalization control. If pH3S10 decreases while mitotic index increases (due to mitotic arrest), we conclusively validate the AURKB-specific MoA.

AssayWorkflow Step1 Seed HepG2 Cells Step2 TFMP Treatment Step1->Step2 Step3 Fixation & Permeabilization Step2->Step3 Step4 Anti-pH3S10 Staining Step3->Step4 Step5 High-Content Imaging Step4->Step5 Step6 Ratiometric Analysis Step5->Step6

Fig 2: High-content imaging workflow for quantifying pH3S10 as a self-validating MoA readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with TFMP-T-29, Barasertib, or Doxorubicin for 16 hours. Rationale: 16 hours is sufficient to capture cells entering mitosis without allowing them to undergo secondary apoptosis, which would degrade the Histone H3 target.

  • Fixation: Wash with PBS, then fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization & Blocking: Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Block with 5% BSA for 1 hour to prevent non-specific antibody binding.

  • Immunostaining: Incubate with primary rabbit anti-pH3S10 antibody (1:500) overnight at 4°C. Wash, then incubate with Alexa Fluor 488-conjugated anti-rabbit secondary antibody (1:1000) and DAPI (1 µg/mL) for 1 hour.

  • High-Content Analysis: Image using an automated confocal microscope.

  • Self-Validating Analysis: Use imaging software to identify nuclei (DAPI mask). Filter for cells with condensed chromatin (mitotic cells). Measure the mean Alexa Fluor 488 intensity strictly within the DAPI mask. A dose-dependent decrease in pH3S10 intensity only in the mitotic population confirms AURKB inhibition.

References

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega.[Link]

  • Synthesis and evaluation of anticancer activity of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines. PubMed.[Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Compound: A Trifecta of Chemical Moieties

To effectively manage the disposal of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine, it is crucial to understand the chemical properties and potential hazards imparted by its three key structural components: the Boc-protected piperazine, the trifluoromethyl group, and the pyridinyl ring.

  • Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, readily cleaved under acidic conditions.[1][2] While the Boc group itself is relatively stable to many reagents, its removal can generate byproducts that require consideration during disposal.[1][2]

  • Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group that can significantly impact the reactivity and metabolic stability of a molecule.[3] While generally stable, certain trifluoromethyl-containing compounds can undergo defluorination under specific conditions, potentially releasing fluoride ions.[4]

  • Pyridinylpiperazine Core: Pyridinylpiperazine derivatives are a class of compounds with diverse biological activities.[5] Some can exhibit irritant or corrosive properties.[6][7][8]

Hazard Profile and Precautionary Measures

Based on analogous compounds, 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine should be handled as a potentially hazardous substance.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity (Oral)May be harmful if swallowed.H302
Skin Corrosion/IrritationMay cause skin irritation or burns.H314, H315
Serious Eye Damage/IrritationMay cause serious eye irritation or damage.H318, H319
Specific Target Organ ToxicityMay cause respiratory irritation.H335

Personal Protective Equipment (PPE): When handling this compound, including for disposal, the following PPE is mandatory:

  • Eye/Face Protection: Safety glasses with side-shields or a chemical splash goggle.[10]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[10]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[11]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is through a licensed professional waste disposal service.[10][12] This ensures environmentally responsible and compliant management of the chemical waste.

Waste Segregation and Collection:
  • Immediate Segregation: As soon as experimental work is complete, segregate all waste containing 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine.[9]

  • Dedicated Waste Containers: Collect the waste in a designated, chemically compatible, and clearly labeled container.[13][14] The container must be sealable and in good condition.[14] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[11] Incompatible chemicals can react, leading to pressurization, gas evolution, or other hazards.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unreacted compound, contaminated weighing paper, and other solid materials in a designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof container intended for liquid hazardous waste.[11]

Labeling and Storage:
  • Clear and Accurate Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name "1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine," and the approximate concentration and quantity.[10][14] Avoid using abbreviations or chemical formulas.[14]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[13][14] Store the container in a designated Satellite Accumulation Area (SAA).[11][13] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][15] Ensure the storage area is well-ventilated and away from incompatible materials.[10]

Disposal of Contaminated Materials:
  • Treat as Hazardous: Any materials that have come into contact with 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine, such as gloves, pipette tips, and contaminated labware, must be treated as hazardous waste.[10]

  • Proper Containment: Place these items in a sealed and labeled container for collection along with the primary chemical waste.[10]

Final Disposal Arrangements:
  • Consult Professionals: Before initiating any disposal procedure, it is imperative to contact a licensed hazardous waste disposal company or your institution's EHS department.[10] They will provide specific instructions based on local, state, and federal regulations.[11]

  • Incineration is Preferred: The recommended disposal method for many organic compounds is high-temperature incineration by a licensed facility.[10] To facilitate this, the material may need to be dissolved or mixed with a combustible solvent.[10] The choice of solvent should be discussed and approved by the waste disposal service.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated. Restrict access to the area.[9]

  • Wear Appropriate PPE: Before attempting to clean the spill, don all required personal protective equipment.

  • Contain and Absorb:

    • For Solid Spills: Carefully sweep or scoop the material into a suitable container for disposal, avoiding the creation of dust.[9]

    • For Liquid Spills/Solutions: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.[12]

  • Decontamination: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department, following their established protocols.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Pathway cluster_spill Spill Response Start Waste Generated (Solid or Liquid) Segregate Segregate Waste Immediately Start->Segregate Spill Spill Occurs Start->Spill Label Label Container: 'Hazardous Waste' Full Chemical Name Segregate->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact EHS or Licensed Waste Vendor Store->ContactEHS Incineration High-Temperature Incineration (Preferred Method) ContactEHS->Incineration Vendor Confirms OtherMethod Alternative Method (As per EHS/Vendor Guidance) ContactEHS->OtherMethod Vendor Advises FinalDisposal Final Disposal by Licensed Facility Incineration->FinalDisposal OtherMethod->FinalDisposal SpillProtocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Contain & Absorb 4. Decontaminate Spill->SpillProtocol SpillWaste Collect Spill Debris as Hazardous Waste SpillProtocol->SpillWaste SpillWaste->Store caption Disposal workflow for 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine.

Caption: Disposal workflow for 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine, protecting themselves, their colleagues, and the environment.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinylpiperazine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, January 19). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Retrieved from [Link]

  • Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Angewandte Chemie. (2025, November 6). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Retrieved from [Link]

  • RSC Publishing. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]

  • Organic Process Research & Development. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine

As a Senior Application Scientist, it is my responsibility to provide you with not just a product, but the critical knowledge to use it safely and effectively. This guide is designed to offer a deep, procedural understanding of how to handle 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine, ensuring the integrity of your research and, most importantly, your personal safety. We will move beyond a simple checklist to understand the why behind each safety protocol, grounding our procedures in established chemical hazard principles.

Synthesized Hazard Profile: Understanding the Risk

The piperazine ring is known to be a corrosive and sensitizing agent.[1][2] The trifluoromethylpyridine group is a common feature in many agrochemical and pharmaceutical compounds and is associated with irritant properties.[3][4] Based on data from structurally analogous compounds, we can anticipate the primary hazards.

Structural Component/Analog Associated Hazards Source
Piperazine & Derivatives Causes severe skin burns and eye damage; May cause allergy or asthma symptoms or breathing difficulties if inhaled; Skin sensitization; Suspected of damaging fertility.[1][2][5]
N-Boc-piperazine Irritating to eyes, respiratory system, and skin.[6][7]
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (Isomer) Causes severe skin burns and eye damage; May be corrosive to metals.[8]
Trifluoromethyl-pyridine Derivatives Harmful if swallowed, in contact with skin, or if inhaled; Causes skin, eye, and respiratory irritation.[4][9][10]
The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense. The most critical safety measures are engineering and administrative controls that remove or minimize the hazard at its source.[11]

  • Engineering Controls: All work involving this compound, especially handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood.[12][13] The fume hood provides primary containment, protecting you from inhaling dust or vapors. Ensure the sash is at the appropriate height to maximize airflow and protection.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this compound.[13][14] Never work alone. Ensure all users are trained on the specific hazards and handling procedures outlined in this guide and your lab-specific Chemical Hygiene Plan.[11][14]

Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense

When engineering controls are in place, a specific and correctly worn PPE ensemble is mandatory to protect against accidental contact.

  • Lab Coat: A clean, flame-resistant lab coat with full-length sleeves and a snug fit at the wrists is required.[12]

  • Full-Length Pants and Closed-Toe Shoes: No skin should be exposed on the lower legs or feet.

Given the corrosive nature of piperazine derivatives, proper glove selection is paramount.[1][8]

  • Glove Type: Use chemical-resistant nitrile gloves as a minimum.[12] Do not use latex gloves, as they offer poor protection against many chemicals.[13]

  • Double Gloving: For weighing and transferring the solid material, it is best practice to wear two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing your skin.

  • Proper Technique: Inspect gloves for any signs of damage before use.[15] After handling, remove gloves using a technique that avoids touching the outer surface with your bare skin. Wash hands thoroughly with soap and water after removing gloves.[6][8]

The compound and its analogs are classified as causing severe eye damage.[1][8][16]

  • Minimum Requirement: Chemical safety goggles that provide a full seal around the eyes are mandatory at all times in the laboratory.[9][15] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

  • Enhanced Protection: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn over the chemical safety goggles.[12][17]

Under normal operating conditions within a fume hood, respiratory protection should not be necessary. However, it is required in specific situations:

  • Spill Cleanup: In the event of a spill outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., P100) is necessary.[18][19]

  • Engineering Control Failure: If you must handle the compound and the fume hood is not operational, a respirator is required.

Operational Workflow for Safe Handling

The following workflow provides a step-by-step guide for safely incorporating this reagent into your research.

cluster_prep Preparation & Weighing cluster_use Use in Experiment cluster_cleanup Cleanup & Disposal prep Don Full PPE (Double Gloves, Goggles, Lab Coat) verify Verify Fume Hood Functionality prep->verify 1. Suit Up weigh Weigh Solid Inside Fume Hood on Disposable Weigh Paper verify->weigh 2. Containment Check transfer Carefully Transfer to Reaction Vessel (Still in Hood) weigh->transfer 3. Controlled Transfer reaction Perform Reaction Under Inert Atmosphere if Necessary transfer->reaction 4. Synthesis quench Quench Reaction and Workup (Still in Hood) reaction->quench 5. Post-Reaction collect_liquid Collect All Liquid Waste in Halogenated or Non-Halogenated Container quench->collect_liquid 6a. Liquid Waste collect_solid Collect Contaminated Solids (Gloves, Paper) in Sealed Waste Bag quench->collect_solid 6b. Solid Waste decon Decontaminate Glassware and Surfaces collect_solid->decon dispose Store Waste in Satellite Accumulation Area for Professional Disposal decon->dispose 7. Final Steps

Caption: Safe Handling Workflow for 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure.

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, use an absorbent material (e.g., vermiculite or sand) to cover the spill.[4]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[20]

    • Wipe the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]

  • Major Spill (outside fume hood):

    • Evacuate the area immediately. Alert all personnel and restrict access.

    • If you are contaminated, proceed directly to the nearest safety shower and/or eyewash station.[5] Remove contaminated clothing while under the shower. Flush affected skin or eyes for at least 15 minutes.[1][16]

    • Call your institution's emergency response team. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

Waste Disposal Plan

Due to its hazardous nature, all waste streams containing this compound must be treated as hazardous chemical waste.[12]

  • Chemical Waste: The compound itself and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[8] Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, absorbent pads, and pipette tips, must be collected in a sealed, labeled plastic bag or container for hazardous waste disposal.[4][12]

  • Empty Containers: The original product container must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous chemical waste.[12] Only then can the defaced container be discarded.

Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the drain.[12] All disposal must be handled by a licensed chemical waste management authority in accordance with local, state, and federal regulations.[8]

References

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. AAPPTec, LLC. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • 4-[3-(trifluoromethyl)-2-pyridinyl]piperazine-1-carboxamide. PubChem, National Center for Biotechnology Information. [Link]

  • Piperazine Hazard Summary. New Jersey Department of Health. [Link]

  • Piperazine Dihydrochloride OSHA PEL Project. NIOSH, Centers for Disease Control and Prevention. [Link]

  • 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Safety Guide, 6th Ed. National Institutes of Health, Office of Research Services. [Link]

  • Piperazine: Human health tier II assessment. Australian Government, Department of Health. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% Material Safety Data Sheet. Cole-Parmer. [Link]

  • NIOSH Table 1, 2 & 3 Hazardous Drugs. University Corporation for Atmospheric Research. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。